Product packaging for Deoxyaminopteroic Acid(Cat. No.:CAS No. 19741-14-1)

Deoxyaminopteroic Acid

Cat. No.: B1669789
CAS No.: 19741-14-1
M. Wt: 325.33 g/mol
InChI Key: LWCXZSDKANNOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deoxyaminopteroic acid, commonly referred to as DAMPA, is a primary metabolite of the pharmaceutical agent methotrexate (MTX). It is formed in vivo through the cleavage of methotrexate by bacterial carboxypeptidase enzymes, such as carboxypeptidase-G2 (glucarpidase), which is used as a rescue therapy in cases of high-dose methotrexate-induced nephrotoxicity . As a 2,4-diaminopteridine derivative, DAMPA is a key compound for researchers studying the pharmacokinetics, metabolic pathways, and elimination mechanisms of methotrexate . It serves as an important biomarker for assessing methotrexate exposure in experimental models . Studies have also investigated its bioactive properties, indicating that DAMPA itself exhibits inhibitory effects on parasite growth and dihydrofolate reductase (DHFR) from Plasmodium falciparum , suggesting potential research applications in the development of antimalarial agents . The compound has a molecular formula of C15H15N7O2 and a molecular weight of 325.33 g/mol . Its CAS registry number is 19741-14-1 . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N7O2 B1669789 Deoxyaminopteroic Acid CAS No. 19741-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCXZSDKANNOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173427
Record name Deoxyaminopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19741-14-1
Record name Deoxyaminopteroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019741141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19741-14-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deoxyaminopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OVP484DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Foundational Role of the Folate Pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthetic Origin of Folate Precursors: The Chorismate to Dihydropteroate Axis

Folate (Vitamin B9) and its derivatives are indispensable cofactors in all domains of life, acting as critical carriers of one-carbon units. These molecules are vital for the biosynthesis of essential metabolites, including purines, thymidylate, and certain amino acids like methionine. Consequently, the metabolic pathways responsible for producing folates are fundamental to cellular replication and survival. While higher eukaryotes obtain folate through their diet, most prokaryotes, microbial eukaryotes, and plants synthesize it de novo. This distinction makes the folate biosynthetic pathway a prime and well-validated target for antimicrobial drug development.

This guide provides a detailed exploration of the biosynthetic origins of dihydropteroate, a core intermediate in the folate pathway. The formation of dihydropteroate represents a critical junction, unifying two distinct metabolic arms: the synthesis of a pterin moiety from guanosine triphosphate (GTP) and, centrally to our focus, the synthesis of para-aminobenzoic acid (PABA) from the shikimate pathway intermediate, chorismate. We will dissect the enzymatic logic, catalytic mechanisms, and allosteric regulation that govern this elegant biosynthetic route, providing field-proven experimental protocols for its investigation.

Part 1: The Bifurcated Pathway to Dihydropteroate

The synthesis of 7,8-dihydropteroate is not a linear process but rather the elegant condensation of two separately synthesized precursors: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and PABA.

  • The Pterin Arm: This pathway begins with GTP, which is transformed through a series of enzymatic steps initiated by GTP cyclohydrolase I (GTPCHI) to yield the pterin ring structure, DHPPP.

  • The PABA Arm: This pathway channels chorismate, a critical branch-point metabolite from the shikimate pathway, into the production of PABA.

The convergence of these two arms is catalyzed by dihydropteroate synthase (DHPS), a key enzyme and the target of sulfonamide antibiotics.

G cluster_0 Shikimate Pathway cluster_1 Purine Metabolism cluster_2 PABA Biosynthesis cluster_3 Pterin Biosynthesis cluster_4 Folate Core Synthesis Chorismate Chorismate ADC 4-Amino-4-deoxychorismate Chorismate->ADC ADCS (PabA/PabB) + Glutamine GTP GTP DHPPP DHPPP GTP->DHPPP GTPCHI et al. PABA para-Aminobenzoic Acid ADC->PABA ADCL (PabC) - Pyruvate Dihydropteroate 7,8-Dihydropteroate PABA->Dihydropteroate DHPS DHPPP->Dihydropteroate DHPS

Figure 1: Overview of the biosynthetic pathways converging to form 7,8-dihydropteroate.

Part 2: The Core Directive: Biosynthesis of para-Aminobenzoic Acid (PABA)

The conversion of chorismate to PABA is a cornerstone of folate synthesis in microorganisms and proceeds via a two-step enzymatic cascade involving the intermediate 4-amino-4-deoxychorismate (ADC).

Step 1: Amination of Chorismate via ADC Synthase

The first committed step is the conversion of chorismate to ADC, catalyzed by 4-amino-4-deoxychorismate synthase (ADCS) . In many bacteria, such as Escherichia coli, ADCS is a fascinating example of a heterodimeric enzyme complex that utilizes substrate channeling.

  • PabA (Glutamine Amidotransferase): This subunit functions to hydrolyze L-glutamine, generating ammonia in the process.

  • PabB (ADC Synthase): This subunit binds chorismate and utilizes the ammonia produced by PabA to replace the C4 hydroxyl group of chorismate, forming ADC.

The physical association of PabA and PabB is critical. It creates a molecular tunnel through which the highly reactive ammonia molecule can travel directly from the active site of PabA to the active site of PabB. This channeling mechanism prevents the ammonia from diffusing into the cytoplasm and ensures efficient substrate conversion. The binding of chorismate to PabB induces a conformational change that allosterically activates the glutaminase activity of PabA, a fine-tuned regulatory mechanism ensuring ammonia is produced only when needed.

Step 2: Aromatization via ADC Lyase

The final step in PABA synthesis is the conversion of ADC to PABA, a reaction catalyzed by 4-amino-4-deoxychorismate lyase (ADCL) , also known as PabC. This enzyme belongs to the fold-type IV family of pyridoxal 5'-phosphate (PLP)-dependent enzymes.

The mechanism involves the formation of a Schiff base between the amino group of ADC and the PLP cofactor. This electronic rearrangement facilitates the elimination of pyruvate from the side chain of ADC, which concurrently drives the aromatization of the six-membered ring to form PABA. The enzyme then releases PABA, and the PLP cofactor is regenerated by forming a new Schiff base with an active site lysine residue.

Whitepaper: The Putative Discovery and Technical Characterization of Deoxyaminopteroic Acid as a Novel Metabolite in Folate Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This in-depth technical guide provides a comprehensive framework for the discovery, characterization, and significance of a hypothetical novel metabolite, deoxyaminopteroic acid. It is structured to serve as a roadmap for researchers investigating atypical enzymatic products within the folate biosynthesis pathway.

Introduction: Beyond the Canonical Folate Pathway

The de novo biosynthesis of folates is a cornerstone of microbial and plant metabolism, providing essential cofactors for one-carbon transfers in the synthesis of nucleotides and amino acids.[1] This pathway is a well-established target for antimicrobial agents, such as sulfonamides, which inhibit the enzyme dihydropteroate synthase (DHPS).[1][2] While the canonical pathway is well-elucidated, the potential for enzymatic side reactions and the generation of novel, off-pathway metabolites remains an area of active investigation. Such discoveries can unveil new metabolic intricacies and present opportunities for novel therapeutic interventions.

This guide explores the hypothetical discovery and characterization of This compound , a putative metabolite that could arise from the promiscuity of enzymes within the folate pathway. For the purpose of this technical exploration, we will define "this compound" as a derivative of dihydropteroic acid lacking a specific hydroxyl group on the pterin moiety. The existence of such a metabolite would have significant implications for our understanding of folate metabolism and could serve as a novel biomarker or therapeutic target.

This document will serve as a technical roadmap for researchers, detailing the enzymatic context, a hypothesized biosynthetic pathway, and a comprehensive suite of analytical methodologies for the discovery and characterization of such novel pterin-containing compounds.

The Enzymatic Hub: Dihydropteroate Synthase (DHPS)

DHPS (EC 2.5.1.15) is the central enzyme in the formation of dihydropteroate, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA).[1][2] The enzyme is a validated target for sulfonamide antibiotics, which act as competitive inhibitors of pABA.[1][2]

Enzymatic Mechanism: The reaction catalyzed by DHPS is understood to proceed via an SN1-like mechanism.[3][4] This involves the formation of a cationic pterin intermediate, which is then attacked by the amino group of pABA.[3] The flexibility of the active site and the nature of this reactive intermediate suggest that DHPS may be capable of accommodating and reacting with substrates analogous to DHPPP, potentially leading to the formation of unconventional products.

Substrate Promiscuity: While DHPS exhibits high fidelity for its natural substrates, studies have shown that it can accommodate alternative molecules.[5] This enzymatic plasticity is the theoretical foundation for the potential biosynthesis of this compound. If a "deoxy" version of DHPPP were present in the cellular environment, it is plausible that DHPS could utilize it as a substrate.

A Hypothesized Biosynthetic Pathway for 7-Deoxy-7,8-dihydropteroic Acid

The formation of a "deoxy" pteroate derivative would likely involve the enzymatic modification of a precursor in the pterin biosynthesis pathway. One plausible route could involve the reduction of the hydroxyl group of a pterin intermediate prior to its condensation with pABA. The following diagram illustrates a hypothetical pathway for the formation of 7-Deoxy-7,8-dihydropteroic Acid.

Hypothesized Biosynthesis of 7-Deoxy-7,8-dihydropteroic Acid cluster_0 Canonical Folate Pathway cluster_1 Hypothetical Deoxy Pathway GTP GTP DHNP 7,8-Dihydroneopterin GTP->DHNP GTP Cyclohydrolase I DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate DHNP->DHPPP HPPK Deoxy_DHNP 7-Deoxy-7,8-Dihydroneopterin DHNP->Deoxy_DHNP Putative Reductase DHPPPpABA DHPPPpABA Dihydropteroate Dihydropteroate DHPPPpABA->Dihydropteroate DHPS Deoxy_DHPPP 7-Deoxy-6-methyl-7,8- dihydropterin pyrophosphate Deoxy_DHNP->Deoxy_DHPPP HPPK Deoxy_DHPPPpABA Deoxy_DHPPPpABA Deoxyaminopteroic_Acid 7-Deoxy-7,8-dihydropteroic Acid Deoxy_DHPPPpABA->Deoxyaminopteroic_Acid DHPS (Side Reaction) pABA pABA

Caption: Hypothesized biosynthetic pathway of 7-Deoxy-7,8-dihydropteroic Acid.

Technical Guide for the Discovery and Characterization of Novel Pterin Metabolites

This section provides a detailed experimental framework for the identification and structural elucidation of a hypothetical this compound.

In Vitro Enzymatic Synthesis

The initial step in characterizing a novel metabolite is often its in vitro synthesis to produce a pure standard for analytical method development.

Protocol 1: Enzymatic Synthesis of a Putative this compound

  • Expression and Purification of DHPS:

    • Clone the folP gene (encoding DHPS) from a suitable organism (e.g., E. coli) into an expression vector with a purification tag (e.g., 6x-His).

    • Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant DHPS using immobilized metal affinity chromatography (IMAC).

    • Verify the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay.

  • Synthesis of the "Deoxy" Substrate:

    • The "deoxy" pterin precursor, for example, 7-deoxy-6-hydroxymethyl-7,8-dihydropterin, would need to be chemically synthesized. This would likely involve multi-step organic synthesis starting from a commercially available pteridine.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Purified DHPS (1-5 µM)

      • Synthesized deoxy-pterin precursor (as the pyrophosphate derivative) (100 µM)

      • p-Aminobenzoic acid (pABA) (100 µM)

      • ATP and MgCl2 (as required if starting from the non-phosphorylated precursor and including HPPK)

      • Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.0)

    • Incubate the reaction at 37°C for 1-4 hours.

    • Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid or cold acetonitrile).

    • Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

Enzymatic Synthesis Workflow cluster_0 Protein Preparation cluster_1 Substrate Preparation cluster_2 Enzymatic Reaction & Analysis Clone Clone folP gene Express Express DHPS in E. coli Clone->Express Purify Purify DHPS via IMAC Express->Purify Incubate Incubate DHPS, deoxy-pterin-PP, and pABA Purify->Incubate Synthesize Chemically synthesize deoxy-pterin precursor Synthesize->Incubate Quench Quench reaction Incubate->Quench Analyze Analyze supernatant by LC-MS Quench->Analyze

Caption: Workflow for the in vitro enzymatic synthesis of a putative this compound.

Analytical Identification and Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of a novel metabolite.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the components of the enzymatic reaction mixture.

Protocol 2: HPLC Separation of Pterin Metabolites

  • Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes.

  • Detection: Monitor at wavelengths characteristic of pterin compounds (e.g., 280 nm and 340 nm).

  • Analysis: Compare the chromatogram of the enzymatic reaction to a control reaction lacking the enzyme or substrate to identify the product peak.

4.2.2. Mass Spectrometry (MS and MS/MS)

MS provides the molecular weight and fragmentation pattern of the metabolite, which are crucial for structural elucidation.

Protocol 3: LC-MS/MS Analysis

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the parent ion.

    • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the parent ion of interest to obtain a fragmentation spectrum.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement.

    • Interpret the fragmentation pattern to deduce the structure of the metabolite.

Table 1: Predicted Mass Spectrometry Data for a Hypothesized this compound

CompoundFormulaPredicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)Key Predicted Fragments (Positive Mode)
Dihydropteroic AcidC₁₄H₁₄N₆O₃315.1200313.1044p-aminobenzoic acid moiety (m/z 138), pterin moiety
7-Deoxy-7,8-dihydropteroic AcidC₁₄H₁₄N₆O₂299.1251297.1095p-aminobenzoic acid moiety (m/z 138), deoxy-pterin moiety

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural characterization of a novel compound.

Protocol 4: NMR Analysis

  • Sample Preparation: The putative metabolite must be purified by preparative HPLC and dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the number and connectivity of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

  • Data Analysis: Assign all proton and carbon signals and compare them to the spectra of known related compounds (e.g., aminopterin) to confirm the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties

MoietyDihydropteroic Acid (approx. δ, ppm)Hypothesized this compound (predicted change)
Pterin Ring ProtonsAromatic and aliphatic signalsShift in signals adjacent to the site of deoxygenation
p-Aminobenzoyl Protons6.5-8.0 (aromatic)No significant change
Methylene Bridge (-CH₂-)~4.5Minor shift due to electronic changes in the pterin ring

digraph "Analytical Workflow" {
graph [fontname="Arial", fontsize=12, rankdir="TB"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Reaction_Mixture" [label="Enzymatic Reaction Mixture"]; "HPLC" [label="HPLC Separation"]; "UV_Vis" [label="UV-Vis Detection"]; "MS" [label="Mass Spectrometry"]; "NMR" [label="NMR Spectroscopy"]; "Structure" [label="Structure Elucidation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purified_Compound" [label="Purified Compound"];

"Reaction_Mixture" -> "HPLC"; "HPLC" -> "UV_Vis"; "HPLC" -> "MS"; "HPLC" -> "Purified_Compound" [label="Preparative"]; "Purified_Compound" -> "NMR"; "MS" -> "Structure"; "NMR" -> "Structure"; }

Caption: Integrated analytical workflow for the characterization of a novel metabolite.

Significance and Future Directions

The discovery of a novel metabolite such as this compound would have several important implications:

  • Metabolic Plasticity: It would provide evidence for the adaptability and potential for side reactions within the highly conserved folate pathway.

  • Biomarker Potential: If found in biological systems, it could serve as a biomarker for specific metabolic states or disease conditions.

  • Drug Development: The enzymes involved in its formation could represent new targets for therapeutic intervention. The metabolite itself could also be explored for biological activity.

Future research should focus on screening for the presence of this compound in various organisms, particularly under conditions of metabolic stress or in the presence of DHPS inhibitors. Furthermore, the identification of the putative reductase responsible for the "deoxy" modification would be a critical next step in fully elucidating this novel biosynthetic branch.

References

A Technical Guide to Deoxyaminopteroic Acid: A Core Scaffold in Folate Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The folate metabolic pathway, essential for the biosynthesis of nucleic acids and certain amino acids, presents a validated and critical target for antimicrobial and antineoplastic agents.[1][2] Unlike mammals who acquire folates through their diet, many microorganisms, including pathogenic bacteria, rely on the de novo synthesis of these vital cofactors.[3][4] This metabolic dependency creates a therapeutic window for selective inhibition. A key enzyme in this pathway is Dihydropteroate Synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[5] Deoxyaminopteroic acid, also known as 4-amino-4-deoxy-pteroic acid, is a structural analog of the natural product pteroic acid and a potent inhibitor of this pathway. This guide provides a detailed examination of its mechanism of action, its foundational role in the development of novel antifolates, and the experimental methodologies required for its investigation.

The Folate Biosynthesis Pathway: A Validated Antimicrobial Target

The biosynthesis of tetrahydrofolate (THF), the biologically active form of folate, is a multi-step enzymatic process. It begins with the conversion of chorismate to PABA and GTP to DHPP.[6] The enzyme Dihydropteroate Synthase (DHPS) then catalyzes the crucial condensation of PABA and DHPP to form 7,8-dihydropteroate.[5] This intermediate is subsequently glutamylated by dihydrofolate synthase (DHFS) to yield dihydrofolate (DHF). Finally, dihydrofolate reductase (DHFR) reduces DHF to THF.[7] THF cofactors are indispensable as donors of one-carbon units in the synthesis of purines, thymidylate, and amino acids like methionine and serine.[1] Disrupting this pathway starves the cell of essential building blocks for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[4]

The clinical significance of this pathway was first exploited with the advent of sulfonamide antibiotics ("sulfa drugs").[3] These drugs are structural mimics of PABA and act as competitive inhibitors of DHPS, effectively halting folate production.[3] However, the extensive use of sulfonamides has led to widespread bacterial resistance, primarily through mutations in the DHPS enzyme, necessitating the development of new inhibitors.[8]

Folate_Pathway cluster_precursors Precursors cluster_synthesis Folate Synthesis Pathway cluster_products Essential Biosynthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA GTP GTP DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP DHP 7,8-Dihydropteroate PABA->DHP DHPS DHPP->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotides (Purines, Thymidylate) THF->Nucleotides AminoAcids Amino Acids THF->AminoAcids Inhibitor This compound (PABA Analog) Inhibitor->DHP Competitive Inhibition

Caption: The microbial folate synthesis pathway and point of inhibition.

This compound: Mechanism of Competitive Inhibition

This compound (4-amino-4-deoxy-pteroic acid) is a close structural analog of p-aminobenzoic acid (PABA), the natural substrate for DHPS. The core mechanism of action is competitive inhibition.[3]

  • Structural Mimicry : The aminobenzoic acid moiety of this compound is nearly identical to PABA, allowing it to bind to the PABA-specific pocket within the active site of the DHPS enzyme.

  • Active Site Occlusion : By occupying the PABA binding site, this compound physically prevents the natural substrate from entering and binding to the enzyme.

  • Non-Productive Binding : While it binds to the enzyme, it cannot undergo the condensation reaction with DHPP to form a functional dihydropteroate molecule. This non-productive binding effectively sequesters the enzyme, halting the entire downstream folate synthesis pathway.

This mechanism is highly selective for microbial cells, as mammalian cells lack the DHPS enzyme and instead obtain folate through dietary intake, making it an excellent target for antimicrobial drug design.[4] The focus on developing new DHPS inhibitors that can bypass existing sulfonamide resistance mechanisms is a critical area of research.[8][9][10] Some strategies involve designing inhibitors that target the pterin-binding site of DHPS rather than the PABA site, which may circumvent resistance mutations that alter PABA binding.[8][11]

Competitive_Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition DHPS1 DHPS Active Site Product Dihydropteroate DHPS1->Product PABA PABA PABA->DHPS1 DHPP1 DHPP DHPP1->DHPS1 DHPS2 DHPS Active Site NoProduct No Reaction DHPS2->NoProduct Inhibitor This compound Inhibitor->DHPS2 Binds to PABA site DHPP2 DHPP PABA_blocked PABA PABA_blocked->DHPS2 Blocked Experimental_Workflow start Start synthesis Synthesis of This compound Analog start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification dhps_assay DHPS Enzyme Activity Assay purification->dhps_assay Test Compound ic50 IC50 Determination dhps_assay->ic50 Activity Data mic_testing Microbiological Testing (MIC Determination) ic50->mic_testing Potent Inhibitors end Lead Compound Identification mic_testing->end

References

An In-depth Technical Guide to Deoxyaminopteroic Acid: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Methotrexate Metabolite

Deoxyaminopteroic acid (DAMPA), a primary metabolite of the widely used chemotherapeutic agent methotrexate, represents a molecule of significant interest in pharmacology and drug development. While often overshadowed by its potent parent compound, a thorough understanding of DAMPA's chemical and physical properties is crucial for comprehending methotrexate's pharmacokinetics, metabolism, and mechanisms of resistance. This guide provides a comprehensive technical overview of DAMPA, consolidating available data on its fundamental properties, analytical methodologies, and biological relevance to empower researchers in oncology, pharmacology, and medicinal chemistry.

Core Chemical Identity and Structure

This compound, systematically named 4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoic acid, is a pteridine derivative that forms the structural backbone of methotrexate, lacking the glutamate moiety.[1]

Chemical Structure

The molecular structure of DAMPA consists of a pteridine ring system linked via a methylene bridge to a p-aminobenzoic acid (PABA) derivative.

Caption: Chemical structure of this compound (DAMPA).

Physicochemical Properties

A summary of the key physicochemical properties of DAMPA is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₅H₁₅N₇O₂[1]
Molecular Weight 325.33 g/mol [1]
IUPAC Name 4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoic acid[1]
CAS Number 19741-14-1[1]
Appearance Solid (predicted)
Melting Point 255 °C (decomposes)
Boiling Point Not available (decomposes)
pKa Predicted values suggest multiple ionization states due to the pteridine ring nitrogens and the carboxylic acid group. Experimental determination is recommended for precise values.
Solubility Soluble in DMSO.[2] Sparingly soluble in aqueous solutions, with solubility being pH-dependent.
LogP 0.9188 (predicted)

Analytical Characterization

Accurate identification and quantification of DAMPA are essential for pharmacokinetic studies and metabolite monitoring. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the methylene bridge protons, the N-methyl group protons, and protons on the pteridine ring. The exact chemical shifts would be dependent on the solvent used.

    • ¹³C-NMR: The spectrum would display resonances for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid, and the distinct carbons of the aromatic and heteroaromatic rings.

  • Mass Spectrometry (MS):

    • The exact mass of DAMPA is 325.1287 m/z for the protonated molecule [M+H]⁺. High-resolution mass spectrometry is a key technique for its unambiguous identification in biological matrices. Fragmentation patterns in tandem MS (MS/MS) would involve characteristic losses from the pteridine and benzoic acid moieties.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino groups, C-H stretching of the aromatic and methyl groups, C=O stretching of the carboxylic acid, and C=N and C=C stretching vibrations of the aromatic and heteroaromatic rings.

Chromatographic Separation

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the method of choice for the separation and quantification of DAMPA from biological samples, particularly in the context of therapeutic drug monitoring of methotrexate. Reversed-phase chromatography is commonly used, with mobile phases typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique to determine the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of DAMPA in a given aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • This compound (DAMPA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a suitable column and detector (UV or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of DAMPA to a known volume of PBS (pH 7.4) in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vial in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for a period to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration of DAMPA using a validated HPLC method.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Shake_Flask_Workflow start Start step1 Add excess DAMPA to PBS (pH 7.4) start->step1 step2 Equilibrate in shaker (24-48h) step1->step2 step3 Allow solid to sediment step2->step3 step4 Withdraw and filter supernatant step3->step4 step5 Quantify DAMPA concentration by HPLC step4->step5 end End step5->end

Caption: Workflow for the shake-flask solubility determination of DAMPA.

Biological Significance and Role in Drug Development

A Key Player in Methotrexate Metabolism

DAMPA is the major metabolite of methotrexate, formed by the enzymatic cleavage of the glutamate moiety by carboxypeptidases, particularly carboxypeptidase G2 (CPG2).[3][4] This conversion is clinically significant as DAMPA is considered a non-toxic metabolite because it is a very poor inhibitor of dihydrofolate reductase (DHFR), the primary target of methotrexate.[3]

The rapid conversion of methotrexate to DAMPA by CPG2 is utilized as a rescue therapy in patients experiencing methotrexate-induced nephrotoxicity and delayed drug clearance.[3] Understanding the pharmacokinetics of DAMPA is therefore essential for managing such rescue interventions.

Methotrexate_Metabolism MTX Methotrexate CPG2 Carboxypeptidase G2 (CPG2) MTX->CPG2 DAMPA This compound (DAMPA) Glutamate Glutamate CPG2->DAMPA Hydrolysis CPG2->Glutamate Hydrolysis

Caption: Enzymatic conversion of Methotrexate to DAMPA and Glutamate.

Mechanism of Action: A Tale of Reduced Affinity

The therapeutic efficacy of methotrexate stems from its potent inhibition of DHFR, an enzyme critical for the synthesis of nucleotides and certain amino acids. Methotrexate mimics the natural substrate of DHFR, dihydrofolate, and binds to the enzyme's active site with high affinity, leading to a depletion of tetrahydrofolate and subsequent cell cycle arrest and apoptosis.

In contrast, DAMPA, lacking the glutamate tail, exhibits a significantly lower binding affinity for DHFR. The glutamate moiety of methotrexate forms crucial interactions within the active site of DHFR, and its absence in DAMPA drastically reduces the inhibitor's potency. This difference in binding affinity is the molecular basis for DAMPA's classification as an "inactive" metabolite in the context of folate antagonism.

Implications for Drug Development

While primarily viewed as a metabolite, the study of DAMPA has implications for drug development:

  • Understanding Drug Resistance: The metabolic conversion of methotrexate to DAMPA can be a mechanism of drug resistance in cancer cells that overexpress certain carboxypeptidases.

  • Informing Prodrug Design: The enzymatic cleavage that produces DAMPA can serve as a model for the design of prodrugs that are activated at the target site.

  • Lead Compound for Novel Antifolates: Although DAMPA itself is a weak DHFR inhibitor, its core pteridine-PABA structure could potentially serve as a scaffold for the synthesis of novel antifolates with modified properties, such as improved selectivity or altered transport characteristics.

Conclusion and Future Perspectives

This compound, while often considered in the shadow of its parent compound, methotrexate, is a molecule of considerable scientific and clinical importance. A thorough understanding of its chemical and physical properties is fundamental to optimizing methotrexate therapy, managing its toxicity, and exploring new avenues in antifolate drug design. Further research to fully characterize its spectral properties, precisely determine its pKa values, and explore its potential as a lead compound is warranted and will undoubtedly contribute to advancements in cancer chemotherapy and beyond.

References

Technical Guide: The Role of Pteroic Acid Analogs in Antifolate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Reframing the Core Question

While the term "Deoxyaminopteroic Acid" is not standard in the literature of antifolate resistance, the query points to a crucial and sophisticated mechanism: the role of aberrant pteroic acid analogs formed by the target enzyme, Dihydropteroate Synthase (DHPS), in the presence of substrate-mimicking drugs. This guide provides an in-depth exploration of this phenomenon, moving beyond simple competitive inhibition to dissect the dual role of antifolates as both inhibitors and alternative substrates, and how this duality shapes the landscape of drug resistance. We will delve into the molecular genetics, biochemistry, and system-level adaptations that allow microorganisms to evade therapies targeting the folate biosynthesis pathway.

Section 1: The Folate Biosynthesis Pathway: A Cornerstone of Cellular Metabolism

Folate and its derivatives, collectively known as tetrahydrofolates (THF), are essential cofactors in one-carbon transfer reactions. These reactions are fundamental for the synthesis of critical cellular building blocks, including purines, thymidylate (a precursor for DNA), and several amino acids like methionine and serine.[1][2][3][4] Consequently, the folate pathway is indispensable for cellular proliferation and survival.

Most microorganisms and plants synthesize folates de novo, a pathway absent in mammals, who must acquire them from their diet.[5][6] This metabolic distinction makes the folate biosynthesis pathway an ideal target for selective antimicrobial agents. The pathway begins with GTP and culminates in the production of THF. A key enzymatic step is catalyzed by Dihydropteroate Synthase (DHPS).

The Dihydropteroate Synthase (DHPS) Reaction

DHPS (EC 2.5.1.15) catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate and pyrophosphate.[7][8][9][10] This reaction is a critical checkpoint in the folate pathway. The resulting dihydropteroate is subsequently glutamylated by dihydrofolate synthase (DHFS) to form dihydrofolate (DHF), which is then reduced by dihydrofolate reductase (DHFR) to the active cofactor, THF.[3][11][12]

Folate_Pathway_DHPS cluster_pathway Folate Biosynthesis (Microbial) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHP 7,8-Dihydropteroate DHPPP->DHP pABA para-aminobenzoic acid (pABA) pABA->DHP Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase (DHFS) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) One-Carbon Metabolism\n(Purine, dTMP Synthesis) One-Carbon Metabolism (Purine, dTMP Synthesis) THF->One-Carbon Metabolism\n(Purine, dTMP Synthesis)

Caption: The central role of DHPS in the microbial folate biosynthesis pathway.

Section 2: Sulfonamides: pABA Analogs and the Genesis of Resistance

The first generation of synthetic antibiotics, the sulfonamides (sulfa drugs), were designed as structural mimics of pABA.[5][13] Their mechanism of action is primarily based on competitive inhibition of DHPS. By binding to the pABA-binding site on the enzyme, sulfonamides prevent the formation of dihydropteroate, thereby starving the cell of essential folate cofactors and exerting a bacteriostatic effect.[5][13][14]

However, the widespread use of these drugs led to the rapid emergence of resistance. The primary mechanisms are centered on the DHPS enzyme itself, altering its interaction with both the natural substrate and the inhibitory drug.

The Primary Resistance Mechanism: Mutations in folP

The most common and clinically significant mechanism of sulfonamide resistance involves point mutations in the folP gene, which encodes DHPS.[5][7][15][16] These mutations typically occur in conserved regions surrounding the active site, specifically within flexible loops that govern substrate binding and catalysis.[8][17]

The causality behind this resistance is a delicate balance: the mutations must significantly decrease the binding affinity for sulfonamides while only minimally affecting the affinity for the natural substrate, pABA.[18] This allows the enzyme to continue its essential function, albeit sometimes with reduced catalytic efficiency, even in the presence of the drug.

Organism Gene Common Mutations Effect on Drug Affinity References
Plasmodium falciparumpfdhpsA437G, K540E, A581GHigh-level resistance to sulfadoxine[16][19]
Escherichia colifolPPhe-Gly insertion in active siteDiscriminates against sulfa drugs[17][20]
Streptococcus pneumoniaefolPInsertions near active siteReduced sulfonamide binding[14]
Plasmodium vivaxpvdhpsS382A, A383G, A553GCorrelated with sulfadoxine pressure[15]

Table 1: Common resistance-conferring mutations in the DHPS gene (folP) across different pathogens.

The Dual-Action Conundrum: DHPS as a Catalyst for Pteroic Acid Analog Formation

A more nuanced aspect of the DHPS-sulfonamide interaction goes beyond simple competitive inhibition. Research has shown that DHPS can, in fact, catalyze the condensation of a sulfonamide molecule with DHPPP.[9][12] This reaction produces a pteroic acid analog, such as a "sulfa-dihydropteroate."

This product is a metabolic dead-end; it cannot be utilized by the downstream enzyme, DHFS, to produce dihydrofolate.[12] This catalytic side-reaction effectively sequesters both the enzyme and the DHPPP substrate, contributing to the overall inhibition of the folate pathway. Therefore, the sulfonamide acts with a dual mechanism:

  • Competitive Inhibitor: Blocks pABA from binding to the active site.

  • Alternative Substrate: Forms a non-functional product that consumes DHPPP.

This dual role has profound implications for resistance. Mutations that confer resistance may not only reduce the affinity for the sulfonamide as an inhibitor but also impair the enzyme's ability to use it as a substrate, further enhancing survival.

Dual_Mechanism cluster_normal Normal Catalysis cluster_inhibition Drug Action DHPS Dihydropteroate Synthase (DHPS) Product Functional Dihydropteroate (Leads to Folate Synthesis) DHPS->Product Productive Pathway Analog Non-Functional Pteroic Acid Analog (Metabolic Dead-End) DHPS->Analog 2. Alternative    Substrate Action pABA pABA (Substrate) pABA->DHPS DHPPP DHPPP DHPPP->DHPS Sulfonamide Sulfonamide (Drug) Sulfonamide->DHPS 1. Competitive    Inhibition

Caption: Dual mechanism of sulfonamides targeting DHPS.

Section 3: System-Level Adaptations and Bypass Mechanisms

Beyond alterations at the DHPS enzyme itself, microorganisms can evolve broader, system-level strategies to counteract antifolate pressure.

  • Increased pABA Production: Some resistant strains overcome competitive inhibition by simply increasing the intracellular concentration of the natural substrate, pABA.[18] By shifting the substrate-to-inhibitor ratio, the probability of productive catalysis by DHPS is increased. This is often achieved by mutations in the regulatory regions of genes involved in the upstream chorismate pathway, which produces pABA.[1][21]

  • Acquisition of Resistant DHPS Genes: A powerful mechanism, particularly in bacteria, is the horizontal gene transfer of plasmids or integrons carrying highly resistant sul genes (e.g., sul1, sul2).[5][17][20] These genes encode alternative DHPS enzymes that are profoundly insensitive to sulfonamides while maintaining normal catalytic function, providing an immediate and high-level resistance phenotype.[14][17]

  • Folate Salvage Pathways: Some organisms can bypass the need for de novo folate synthesis entirely if they can acquire sufficient folates from their environment.[7] This renders drugs targeting the synthesis pathway, including DHPS inhibitors, ineffective.

Section 4: Experimental Protocols for Investigating DHPS-Mediated Resistance

Validating and characterizing the mechanisms described above requires a combination of molecular, biochemical, and microbiological techniques. The following protocols provide a self-validating framework for analysis.

Protocol 1: Molecular Identification of Resistance Alleles in the folP Gene

Objective: To amplify and sequence the DHPS-encoding gene (folP or its orthologs) from clinical or laboratory isolates to identify mutations associated with resistance.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the microbial culture using a commercially available kit or standard phenol-chloroform extraction protocol. Quantify DNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

  • Primer Design: Design PCR primers flanking the entire coding sequence of the folP gene. Primers should be designed based on a conserved region from a reference genome to ensure successful amplification across different strains.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 100-200 ng genomic DNA, 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, and 1.25 units of a high-fidelity DNA polymerase.

    • Use a thermal cycler with the following parameters:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of: 95°C for 30 seconds, 55-60°C (primer Tm-dependent) for 30 seconds, 72°C for 1 minute/kb of amplicon length.

      • Final extension: 72°C for 10 minutes.

  • Verification of Amplicon: Run 5 µL of the PCR product on a 1% agarose gel alongside a DNA ladder to confirm the amplification of a single band of the expected size.

  • PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified amplicon for bidirectional Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the resulting sequences with a wild-type reference sequence using alignment software (e.g., BLAST, ClustalW). Identify and document any single nucleotide polymorphisms (SNPs) and the corresponding amino acid changes.

Caption: Workflow for identifying mutations in the DHPS gene.

Protocol 2: Kinetic Characterization of Wild-Type vs. Mutant DHPS

Objective: To express and purify DHPS enzymes and determine their kinetic parameters (Km for pABA, Ki for a sulfonamide) to quantify the impact of identified mutations.

Methodology:

  • Protein Expression and Purification:

    • Clone the wild-type and mutant folP alleles into an expression vector (e.g., pET vector with a His-tag).

    • Transform the constructs into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant DHPS protein using nickel-affinity chromatography.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Coupled Spectrophotometric Assay: This assay measures DHPS activity by coupling the reaction to DHFR and monitoring NADPH oxidation at 340 nm.[22]

    • Reaction Mixture (in a 96-well UV-transparent plate):

      • 100 mM Tris-HCl pH 8.5, 10 mM MgCl2

      • 1 mM DTT

      • 200 µM NADPH

      • 1 unit of recombinant DHFR

      • Varying concentrations of pABA (for Km determination) or a fixed, sub-saturating concentration of pABA with varying concentrations of sulfonamide (for Ki determination).

      • 5 µM DHPPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate)

    • Procedure:

      • Assemble the reaction mixture without the enzyme (DHPS).

      • Initiate the reaction by adding a known concentration of purified DHPS.

      • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

    • For Km determination, plot V₀ against pABA concentration and fit the data to the Michaelis-Menten equation.

    • For Ki determination, perform the assay at multiple fixed inhibitor concentrations and use a Dixon or Lineweaver-Burk plot to determine the inhibition constant (Ki) and the mode of inhibition.

Section 5: Conclusion and Future Perspectives

The resistance to antifolates targeting DHPS is a multifaceted problem rooted in the molecular evolution of the target enzyme. The ability of DHPS to not only reject sulfonamides through mutation but also to potentially process them into inert analogs highlights the complex chemical and biological challenges in overcoming resistance. Understanding these dual mechanisms is critical for the development of next-generation inhibitors. Future drug design efforts should focus on compounds that:

  • Bind to highly conserved regions of the DHPS active site that are intolerant to mutation.

  • Are not substrates for the DHPS-catalyzed condensation reaction, thus avoiding the "alternative substrate" pitfall.

  • Possess novel chemical scaffolds that do not mimic pABA, potentially circumventing existing resistance mutations entirely.

By combining detailed molecular analysis with robust biochemical validation, the scientific community can continue to develop strategies to preserve the efficacy of this critical class of antimicrobial agents.

References

Methodological & Application

Deoxyaminopteroic acid synthesis and purification protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Comprehensive Guide to the Synthesis and Purification of 7,8-Dihydropteroate

For: Researchers, scientists, and drug development professionals.

Abstract

7,8-Dihydropteroate is a critical intermediate in the de novo biosynthesis of folate, an essential cofactor for the synthesis of nucleic acids and amino acids.[1][2] This pathway is vital for prokaryotes, lower eukaryotes, and plants, but absent in mammals, making the enzyme responsible for its synthesis, dihydropteroate synthase (DHPS), a key target for antimicrobial agents like sulfonamides.[1][3][4] This technical guide provides a detailed exposition on the synthesis and purification of 7,8-dihydropteroate, offering both enzymatic and chemical synthesis strategies. The protocols are designed to be robust and reproducible, with an emphasis on the underlying scientific principles to empower researchers in their experimental design and troubleshooting.

Introduction: The Biological Significance of 7,8-Dihydropteroate

7,8-Dihydropteroate is formed through the enzymatic condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[5][6] This reaction is catalyzed by dihydropteroate synthase (DHPS), a pivotal enzyme in the folate pathway.[3][7] Subsequently, 7,8-dihydropteroate is glutamylated by dihydrofolate synthase to produce dihydrofolate, which is then reduced to tetrahydrofolate, the active coenzyme form. Given its essential role in microbial life and its absence in humans, the synthesis of 7,8-dihydropteroate is a focal point for the development of novel antimicrobial therapies.[8][9] A thorough understanding of its synthesis and purification is therefore paramount for researchers in infectious diseases and drug development.

Enzymatic Synthesis of 7,8-Dihydropteroate

The enzymatic approach offers a direct and stereospecific route to 7,8-dihydropteroate, mimicking the natural biological pathway. This method is preferred for producing a biologically active product for enzymatic assays and structural studies.

Principle of Enzymatic Synthesis

The synthesis relies on the catalytic activity of dihydropteroate synthase (DHPS), which facilitates a nucleophilic substitution reaction. The amino group of pABA attacks the methylene carbon of DHPP, leading to the formation of a new C-N bond and the elimination of pyrophosphate.[7]

Experimental Workflow for Enzymatic Synthesis

Enzymatic Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_quenching Reaction Termination cluster_purification Purification DHPP DHPP Solution Incubation Incubation (e.g., 37°C, 1-2 hours) DHPP->Incubation pABA pABA Solution pABA->Incubation DHPS DHPS Enzyme DHPS->Incubation Buffer Reaction Buffer Buffer->Incubation Quench Quenching (e.g., Acidification) Incubation->Quench Purify HPLC Purification Quench->Purify Final_Product Final_Product Purify->Final_Product 7,8-Dihydropteroate PABG Synthesis Workflow Start p-Nitrobenzoic Acid Step1 Acyl Chlorination (e.g., with Thionyl Chloride) Start->Step1 Intermediate1 p-Nitrobenzoyl Chloride Step1->Intermediate1 Step2 Condensation (with L-Glutamic Acid) Intermediate1->Step2 Intermediate2 N-(4-nitrobenzoyl)-L-glutamic acid Step2->Intermediate2 Step3 Reduction (e.g., Catalytic Hydrogenation) Intermediate2->Step3 Final_Product (4-Aminobenzoyl)-L-glutamic Acid Step3->Final_Product HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection & Analysis cluster_final Final Product Crude Crude Supernatant Filter Filtration (0.22 µm) Crude->Filter Injection Injection onto C18 Column Filter->Injection Elution Gradient Elution Injection->Elution Collection Fraction Collection Elution->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Purified_Product Purified_Product Lyophilization->Purified_Product Pure 7,8-Dihydropteroate

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of Deoxyaminopteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Folate Pathway as a Therapeutic Target

The folate metabolic pathway is a cornerstone of cellular proliferation, providing the necessary one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. This makes the enzymes within this pathway critical targets for therapeutic intervention, particularly in oncology and infectious diseases. Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS) are two such pivotal enzymes. DHPS is responsible for the synthesis of dihydropteroate, a precursor to folate, and is a target for sulfonamide antibiotics. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for numerous biosynthetic reactions. Inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate, disrupting DNA synthesis and repair, and ultimately leading to cell cycle arrest and apoptosis.

Deoxyaminopteroic Acid is a synthetic derivative of pterin and an analogue of folic acid. Its structural similarity to aminopterin, a potent and well-characterized DHFR inhibitor, suggests that it may exert its biological effects through the inhibition of one or more enzymes in the folate pathway. Aminopterin is known to be a competitive inhibitor of DHFR, binding with high affinity to the enzyme's active site. This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory potential of this compound against Dihydrofolate Reductase (DHFR). Additionally, a protocol for assessing inhibition of Dihydropteroate Synthase (DHPS) is outlined to provide a more comprehensive analysis of the compound's activity on the folate pathway.

These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the enzymatic inhibition profile of this compound and similar novel antifolate compounds.

Principle of the Assays

Dihydrofolate Reductase (DHFR) Inhibition Assay

The DHFR inhibition assay is a spectrophotometric method that quantifies the activity of the DHFR enzyme. The assay monitors the oxidation of the cofactor NADPH to NADP⁺, which accompanies the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. This oxidation of NADPH results in a decrease in absorbance at 340 nm. In the presence of an inhibitor like this compound, the rate of NADPH oxidation is reduced, leading to a slower decrease in absorbance. The degree of inhibition is directly proportional to the concentration of the inhibitor. By measuring the rate of reaction at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The DHPS inhibition assay is a coupled enzymatic spectrophotometric method. It measures the production of dihydropteroate from the substrates 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA), catalyzed by DHPS. The dihydropteroate produced is then reduced to tetrahydropteroate by an excess of DHFR, with the concomitant oxidation of NADPH to NADP⁺. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. A decrease in the rate of this reaction in the presence of this compound indicates inhibition of DHPS.

Visualization of Key Pathways and Workflows

A Robust and Validated HPLC-MS/MS Method for the Quantitative Determination of Deoxyaminopteroic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Deoxyaminopteroic Acid (DAMPA). DAMPA is a key metabolite of the antifolate drug methotrexate and its analogue aminopterin. Accurate measurement of DAMPA is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to optimized chromatographic separation and mass spectrometric detection. This method is designed to meet the rigorous standards of bioanalytical validation, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Precise DAMPA Quantification

This compound (DAMPA), with a molecular weight of 325.33 g/mol , is a primary metabolite formed by the cleavage of the glutamate moiety from methotrexate (MTX) or aminopterin by carboxypeptidases.[1] The concentration and clearance of these antifolate drugs and their metabolites are crucial indicators of therapeutic efficacy and potential toxicity. A failure to clear MTX and its metabolites effectively can lead to severe adverse effects. Therefore, a robust analytical method capable of accurately quantifying DAMPA in complex biological matrices like plasma or serum is indispensable for preclinical and clinical drug development.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and speed.[2] The method described here leverages the chromatographic separation power of HPLC and the precise mass-based detection of MS/MS in Multiple Reaction Monitoring (MRM) mode to achieve low limits of quantification and eliminate interferences from the sample matrix.

Foundational Principles: Why HPLC-MS/MS?

The synergy between HPLC and MS/MS provides a powerful analytical solution.[2][3]

  • High-Performance Liquid Chromatography (HPLC): The HPLC system separates DAMPA from other endogenous components of the biological sample based on its physicochemical properties. We employ a reversed-phase C18 column, which effectively retains DAMPA, a moderately polar molecule, while allowing more polar and non-polar interferents to elute at different times. The use of a gradient elution with an acidified mobile phase (containing formic acid) ensures sharp, symmetrical peak shapes and promotes efficient protonation of the analyte for mass spectrometry.[4]

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte enters the mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode is utilized, as the nitrogen-rich pteridine ring of DAMPA is readily protonated to form a positively charged molecular ion, [M+H]⁺.

    • Mass Selection (Q1): The first quadrupole (Q1) is set to isolate only the protonated molecular ion of DAMPA (the precursor ion).

    • Fragmentation (Q2): The isolated precursor ion is accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, it collides with an inert gas (e.g., nitrogen or argon), causing it to fragment in a predictable manner. This process is known as Collision-Induced Dissociation (CID).

    • Fragment Analysis (Q3): The third quadrupole (Q3) scans and detects a specific, stable fragment ion (the product ion).

    • Multiple Reaction Monitoring (MRM): The specific transition from a precursor ion to a product ion is monitored. This highly specific detection method filters out background noise and co-eluting compounds that do not share the exact same precursor-product ion transition, providing exceptional sensitivity and selectivity.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, incorporating an internal standard and quality controls to ensure data accuracy and precision, in line with regulatory expectations.[5][6][7]

Materials and Reagents
  • Analyte and Standard: this compound (DAMPA) reference standard (>98% purity), Isotopically labeled internal standard (IS), e.g., 4-Deoxy-4-aM (DAMPA-d3) or a suitable structural analog like Aminopterin.

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Chemicals: Ammonium hydroxide, Zinc sulfate.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric cation exchange).[8]

  • Biological Matrix: Human plasma (K2-EDTA).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of DAMPA and the Internal Standard (IS) in DMSO. DAMPA is soluble in DMSO.[1] Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in a 50:50 (v/v) ACN:Water mixture.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).

Sample Preparation Workflow

The objective of sample preparation is to extract DAMPA from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte.[9][10]

  • Aliquot Sample: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the IS working solution. Vortex briefly.

  • Protein Precipitation: Add 200 µL of 0.1 M Zinc Sulfate in 50% Methanol. This step crashes out the majority of proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the polymeric cation exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

    • Load: Load the supernatant onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of 2% Formic Acid in Water, followed by 1 mL of Methanol to remove neutral and acidic interferences.

    • Elute: Elute the DAMPA and IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the cationic analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[11] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Final Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS System and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

ParameterConditionRationale
HPLC System Shimadzu Nexera or equivalentProvides reliable and precise solvent delivery.
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Offers high-resolution separation for complex matrices.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
Gradient Elution 0-1.0 min: 5% BHolds at initial conditions for column equilibration.
1.0-5.0 min: 5% to 60% BGradient ramp to elute DAMPA.
5.0-6.0 min: 60% to 95% BRamp up to wash the column.
6.0-7.0 min: 95% BHold to ensure all late-eluting compounds are removed.
7.1-9.0 min: 5% BRe-equilibration for the next injection.
ParameterConditionRationale
MS System AB Sciex 5500 QTRAP or equivalentHigh sensitivity and robust performance.
Ionization Mode Positive Electrospray Ionization (+ESI)DAMPA readily forms [M+H]⁺ ions.[12]
Ion Source Temp. 550°CFacilitates efficient desolvation.
MRM Transition DAMPA: 326.1 → 176.1Q1 isolates the precursor ion; Q3 detects the stable product ion.
IS (Aminopterin): 441.2 → 294.0A specific transition for the internal standard.[13]
Dwell Time 100 msEnsures sufficient data points across the chromatographic peak.
Collision Gas Nitrogen
Collision Energy Optimized for each transition (e.g., 25-40 eV)Provides optimal fragmentation efficiency.

Visualization of Key Processes

Overall Analytical Workflow

The entire process from sample receipt to data generation follows a structured path to ensure consistency and minimize error.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (Standard, QC, Unknown) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (ZnSO4/MeOH) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Centrifuge->SPE Evaporate Evaporation (N2 Stream) SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification of DAMPA Calibration->Quantification

Caption: High-level workflow for DAMPA quantification.

Proposed Fragmentation of DAMPA

The specificity of the MRM assay relies on the predictable fragmentation of the DAMPA precursor ion. The transition 326.1 → 176.1 corresponds to the cleavage of the bond between the pteridine ring and the aminobenzoic acid moiety.

G cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision Cell (CID) cluster_Q3 Q3: Product Selection Precursor DAMPA [M+H]⁺ m/z 326.1 Fragmentation Fragmentation Precursor->Fragmentation Product Product Ion m/z 176.1 Fragmentation->Product Other Other Fragments Fragmentation->Other

Caption: MRM fragmentation pathway for this compound.

Trustworthiness: Building a Self-Validating System

The reliability of this method is underpinned by a multi-faceted approach to quality control, consistent with FDA and ICH M10 guidelines on bioanalytical method validation.[5][14][15]

  • The Role of the Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte (e.g., DAMPA-d3).[16] It is added at the beginning of the sample preparation process and behaves identically to the analyte during extraction, chromatography, and ionization. Any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the IS proportionally. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, ensuring high precision and accuracy.

  • Calibration and Quality Control: Each analytical run must include a full set of calibration standards and at least three levels of QC samples (low, medium, and high) prepared in the same biological matrix as the unknown samples.

    • The calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration of the standards. A linear regression with a weighting factor (e.g., 1/x²) is used to define the relationship. The curve must have a correlation coefficient (r²) of ≥ 0.99.

    • QC samples are used to accept or reject the run. Their calculated concentrations must be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of their nominal values for the run to be considered valid.

ParameterAcceptance Criteria (FDA Guidance[6][7])Typical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%1.0 ng/mL
Intra-day Accuracy ±15% of nominal value95% - 108%
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Accuracy ±15% of nominal value97% - 105%
Inter-day Precision (%CV) ≤ 15%< 12%
Matrix Effect CV of IS-normalized factor ≤ 15%Pass
Recovery Consistent and precise> 85%

Conclusion

The HPLC-MS/MS method presented provides a robust, sensitive, and specific tool for the quantification of this compound in biological matrices. By integrating a thorough sample cleanup procedure with optimized chromatographic and mass spectrometric conditions, this protocol delivers reliable data essential for advancing drug development programs. The built-in quality control measures ensure that the method adheres to the highest standards of bioanalytical science, providing trustworthy results for critical decision-making in both research and regulated environments.

References

Application Note: Establishing and Validating Analytical Standards for 4-((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoic Acid (Deoxyaminopteroic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Deoxyaminopteroic Acid (DAMPA), also known as 4-((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid, is a key chemical entity relevant in pharmaceutical development and biomedical research. It is recognized primarily as a metabolite of Methotrexate (MTX), a widely used antifolate drug in chemotherapy and for treating autoimmune diseases.[1] The accurate quantification of DAMPA is critical for pharmacokinetic studies of MTX, and it may also be present as a process-related impurity in the synthesis of folic acid antagonists.[2][3]

The establishment of a well-characterized, high-purity analytical standard is the cornerstone of any quantitative analytical method.[4] Without a reliable reference standard, the accuracy, precision, and overall validity of analytical data are compromised. This application note provides a comprehensive guide for researchers, analytical chemists, and drug development professionals on the systematic approach to developing, qualifying, and implementing an analytical standard for this compound. We will detail robust protocols for chromatographic separation and spectroscopic characterization, underpinned by established validation principles from the International Council for Harmonisation (ICH).[5][6]

Physicochemical Properties of this compound

Understanding the fundamental properties of DAMPA is essential for selecting and optimizing analytical methodologies.

  • Chemical Formula: C₁₅H₁₅N₇O₂[1][7]

  • Molecular Weight: 325.33 g/mol [1]

  • Structure: DAMPA consists of a pteridine ring system linked to a p-aminobenzoic acid (PABA) moiety via a methylamino bridge. This structure contains a carboxylic acid group (acidic) and multiple amino groups on the pteridine ring (basic), making it an amphoteric molecule.

  • UV Absorbance: The conjugated pteridine ring system provides strong UV absorbance, a property that is highly advantageous for quantification by HPLC-UV. Folic acid, a related compound, exhibits three absorption maxima at approximately 256 nm, 283 nm, and 365 nm in alkaline solution, which can serve as a starting point for wavelength selection.[8]

Strategy for Analytical Standard Development

The creation of a robust analytical standard is a multi-step process that ensures the identity, purity, and stability of the reference material. The workflow involves the acquisition or synthesis of the material, its purification, comprehensive characterization to confirm its structure, and rigorous purity assessment using orthogonal analytical techniques.

cluster_0 Phase 1: Material Sourcing & Purification cluster_1 Phase 2: Characterization & Purity cluster_2 Phase 3: Finalization synthesis Synthesis or Acquisition of Crude DAMPA purification Purification (e.g., Recrystallization, Prep-HPLC) synthesis->purification Crude Material nmr Structural Confirmation (1H, 13C NMR) purification->nmr Purified Material hplc Purity Assessment & Assay (HPLC-UV) nmr->hplc ms Identity & Mass Verification (HRMS) ms->hplc validation Method Validation (ICH Guidelines) hplc->validation Validated Method cert Certificate of Analysis (CoA) Generation validation->cert standard Qualified Analytical Standard cert->standard prep Sample Preparation (Weighing & Dilution) hplc HPLC System (Pump, Autosampler, Column) prep->hplc Inject Sample separation Chromatographic Separation (Gradient Elution) hplc->separation detection UV Detection (283 nm) separation->detection data Data Acquisition & Integration (Chromatogram) detection->data analysis Purity Calculation (Area %) data->analysis

References

Deoxyaminopteroic Acid: A Research Biomarker for Antifolate Chemotherapy Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deoxyaminopteroic Acid in Folate Antagonist Metabolism

This compound (DAPA) and its N10-methylated analog, 2,4-diamino-N10-methylpteroic acid (DAMPA), are critical metabolites of the widely used antifolate chemotherapeutic agents, aminopterin and methotrexate, respectively.[1][2][3][4] These drugs function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway, thereby disrupting the synthesis of nucleotides and halting the proliferation of rapidly dividing cancer cells.[5] While effective, high-dose methotrexate therapy can lead to severe toxicity, particularly nephrotoxicity.[6] This has led to the use of rescue agents, such as leucovorin and the enzyme glucarpidase (carboxypeptidase G2).[5][6]

Glucarpidase plays a pivotal role in patient safety by rapidly hydrolyzing methotrexate to DAMPA and glutamate.[2][6] DAMPA is significantly less toxic than its parent compound and is eliminated from the body through different pathways.[1][2] Consequently, the quantification of DAMPA in biological matrices serves as a direct biomarker of glucarpidase activity and the successful detoxification of methotrexate. Monitoring DAMPA levels is crucial for clinical decision-making, especially when methotrexate immunoassays show cross-reactivity with DAMPA, leading to falsely elevated methotrexate concentrations.[7]

These application notes provide a comprehensive guide for the use of DAPA/DAMPA as a research biomarker, detailing the underlying scientific principles, and providing a robust protocol for its quantification in biological samples.

Scientific Rationale: DAPA as a Biomarker

The central application of DAPA/DAMPA as a biomarker is in the clinical management of high-dose methotrexate therapy.

  • Monitoring Glucarpidase Efficacy: The primary utility of measuring DAMPA is to confirm the enzymatic activity of glucarpidase. A rapid increase in plasma DAMPA concentration following glucarpidase administration provides a clear indication that the rescue agent is effectively converting toxic methotrexate into its non-toxic metabolite.[2]

  • Clarifying Inaccurate Methotrexate Readings: Certain immunoassays for methotrexate exhibit significant cross-reactivity with DAMPA.[7] This can lead to a misleadingly high measurement of methotrexate levels, potentially resulting in unnecessary and prolonged administration of leucovorin rescue. Specific quantification of DAMPA, alongside accurate methotrexate measurement by methods like mass spectrometry, allows for a precise assessment of the patient's true methotrexate exposure.[7]

  • Pharmacokinetic and Metabolism Studies: In a research setting, quantifying DAPA and DAMPA is essential for understanding the pharmacokinetics and metabolism of aminopterin and methotrexate.[1][8] This includes studying rates of metabolism, identifying further downstream metabolites, and investigating potential mechanisms of drug resistance related to altered metabolic pathways.

Metabolic Pathway of Methotrexate and the Role of Glucarpidase

The following diagram illustrates the conversion of methotrexate to DAMPA by glucarpidase, a critical step in the detoxification process during high-dose chemotherapy.

MTX Methotrexate Glucarpidase Glucarpidase (Carboxypeptidase G2) MTX->Glucarpidase Substrate Toxicity High Cellular Toxicity (Inhibits DHFR) MTX->Toxicity DAMPA DAMPA (4-deoxy-4-amino-N10-methylpteroic acid) Glucarpidase->DAMPA Catalyzes Cleavage Glutamate Glutamate Glucarpidase->Glutamate Detox Reduced Toxicity (Hepatic Metabolism and Renal Excretion) DAMPA->Detox

Caption: Metabolic conversion of Methotrexate to DAMPA.

Experimental Protocol: Quantification of DAMPA in Human Plasma by HPLC-MS/MS

This protocol provides a general framework for the quantification of DAMPA in human plasma. It is based on established methods for analyzing methotrexate and its metabolites and should be optimized and validated in the user's laboratory.[1][9]

Materials and Reagents
  • DAMPA certified reference standard

  • Methotrexate certified reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₁-DAMPA)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (drug-free) for calibration standards and quality controls

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Centrifuge

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Sample Preparation: Solid Phase Extraction
  • Spiking: To 100 µL of plasma, add the internal standard solution. For calibration standards and quality controls, add the appropriate concentrations of DAMPA.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis
Parameter Condition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions DAMPA: Optimize based on instrument
Internal Standard: Optimize based on instrument

Note: The specific mass transitions for DAMPA and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

Data Analysis and Interpretation
  • Construct a calibration curve by plotting the peak area ratio of DAMPA to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • The concentration of DAMPA in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Workflow for DAMPA Quantification

The following diagram outlines the key steps in the analytical workflow for quantifying DAMPA in biological samples.

Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction Spike->SPE Analysis HPLC-MS/MS Analysis SPE->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Analytical workflow for DAMPA quantification.

Troubleshooting and Considerations

  • Matrix Effects: Ion suppression or enhancement from endogenous plasma components can affect quantification. The use of a stable isotope-labeled internal standard is crucial to mitigate these effects.

  • Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed, including assessment of linearity, accuracy, precision, selectivity, and stability.

  • Cross-reactivity: When developing immunoassays, it is essential to characterize the cross-reactivity with DAPA/DAMPA to avoid inaccurate measurements of the parent drug.

Future Perspectives

The role of DAPA/DAMPA as a biomarker is likely to expand with the increasing use of targeted therapies and the need for personalized medicine. Future research may focus on:

  • Developing rapid, point-of-care tests for DAMPA to facilitate real-time clinical decision-making.

  • Investigating the clinical significance of other DAPA/DAMPA metabolites.

  • Exploring the utility of DAPA/DAMPA as a biomarker in other diseases treated with antifolates, such as autoimmune disorders.

References

Application Notes and Protocols for Deoxyaminopteroic Acid in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyaminopteroic acid (DAMPA), a principal metabolite of the widely used anticancer and anti-inflammatory drug methotrexate (MTX), is a critical molecule for researchers studying the pharmacokinetics and metabolism of antifolate therapeutics. The enzymatic conversion of methotrexate to DAMPA, primarily by carboxypeptidases, represents a key metabolic pathway that influences both the efficacy and toxicity of the parent drug. This document provides a comprehensive guide for the utilization of this compound in drug metabolism research. It includes detailed application notes, step-by-step experimental protocols for its quantification in biological matrices, and its use in in vitro metabolic studies. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction

Methotrexate is a cornerstone of chemotherapy and autoimmune disease treatment, exerting its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[1] However, the clinical utility of methotrexate can be limited by its potential for toxicity, which is influenced by its metabolic fate. A significant metabolic pathway for methotrexate is the cleavage of its glutamate moiety, a reaction that yields 4-deoxy-4-amino-N10-methylpteroic acid, commonly known as this compound (DAMPA).[2][3][4]

This conversion is notably mediated by the enzyme carboxypeptidase G2 (CPDG2), which is administered clinically as glucarpidase to rapidly hydrolyze methotrexate into the less toxic metabolites DAMPA and glutamate, providing a rescue mechanism in cases of dangerously high methotrexate levels due to renal impairment.[2][3][5] While DAMPA itself is considered non-cytotoxic and does not significantly inhibit DHFR, its formation and subsequent clearance are crucial parameters in understanding the overall disposition of methotrexate.[4][5][6] Therefore, the ability to accurately measure and study DAMPA is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling of methotrexate.

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and actionable protocols for the use of this compound in drug metabolism studies.

Scientific Foundation: The Metabolic Genesis of this compound

The biotransformation of methotrexate to DAMPA is a hydrolytic cleavage of the amide bond linking the pteroic acid core to the glutamate residue. This metabolic step effectively inactivates the drug, as the glutamate portion is essential for its potent inhibition of DHFR. The primary enzyme responsible for this conversion in a clinical setting is the bacterial enzyme carboxypeptidase G2 (glucarpidase).[3][5] In vivo, other carboxypeptidases may also contribute to this metabolic process.[7]

Methotrexate_Metabolism Methotrexate Methotrexate (MTX) DAMPA This compound (DAMPA) Methotrexate->DAMPA Hydrolysis Glutamate Glutamate Methotrexate->Glutamate Release Carboxypeptidase Carboxypeptidase G2 (Glucarpidase) Carboxypeptidase->Methotrexate Catalyzes

Figure 1: Enzymatic conversion of Methotrexate to its inactive metabolites, this compound and Glutamate.

The resulting DAMPA is then subject to further metabolism, including hydroxylation and glucuronidation, before being eliminated from the body.[6] Studies in nonhuman primates have shown that DAMPA is cleared more rapidly than methotrexate, suggesting a nonrenal route of elimination is significant for this metabolite.[6][8]

Core Applications in Drug Metabolism Research

This compound serves several critical functions in the study of drug metabolism:

  • Analytical Reference Standard : High-purity DAMPA is essential for the development and validation of bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately quantify methotrexate and its metabolites in biological samples.[9]

  • In Vitro Metabolic Studies : DAMPA can be used as a substrate in in vitro systems, such as liver microsomes or hepatocytes, to investigate its subsequent metabolic pathways and identify any potential for drug-drug interactions.[10][11]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling : Accurate measurement of DAMPA concentrations in preclinical and clinical studies provides crucial data for the development of robust PK/PD models that describe the complete disposition of methotrexate.[6][8]

  • Toxicology Studies : Investigating the direct effects of DAMPA in cellular and animal models helps to delineate the toxicity profile of methotrexate and its metabolites.[6]

Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a robust and sensitive method for the simultaneous quantification of DAMPA and methotrexate in human plasma.

A. Rationale

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity, which are crucial for accurately measuring drug and metabolite concentrations in complex biological matrices.[12][13] A stable isotope-labeled internal standard is used to compensate for variations during sample preparation and instrument analysis, ensuring high precision and accuracy.[14]

B. Materials and Reagents

  • This compound (analytical standard)

  • Methotrexate (analytical standard)

  • This compound-d3 (DAMPA-d3) or other suitable internal standard (IS)

  • Human plasma (drug-free)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

C. Preparation of Standards and Quality Controls

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve DAMPA, methotrexate, and DAMPA-d3 in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 ACN:water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

D. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot into the LC-MS/MS system.

E. LC-MS/MS Instrumental Parameters

Parameter Condition
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A linear gradient from 5% to 95% B over a short duration (e.g., 3-5 minutes)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Optimize parent and product ions for DAMPA, Methotrexate, and the IS.

F. Data Analysis and Validation

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration using a weighted linear regression (e.g., 1/x²).

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy and precision of the QC samples should be within ±15% (±20% at the lower limit of quantification).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Precipitation Add ACN with Internal Standard (150 µL) Plasma->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification

Figure 2: A typical workflow for the quantification of this compound in plasma using LC-MS/MS.

Protocol 2: In Vitro Metabolism of Methotrexate in Human Liver Microsomes

This protocol is designed to assess the formation of DAMPA from methotrexate in a subcellular fraction enriched with drug-metabolizing enzymes.

A. Rationale

Human liver microsomes are a standard in vitro tool for studying Phase I metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes and other oxidative enzymes.[15] While carboxypeptidases are not the primary enzymes in microsomes, this system can be used to investigate the overall metabolic stability of methotrexate and identify the formation of various metabolites, including hydroxylated species and potentially DAMPA, if the appropriate carboxypeptidases are present.[16][17]

B. Materials and Reagents

  • Methotrexate

  • This compound (as a reference standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

C. Incubation Procedure

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding methotrexate (e.g., 1-10 µM final concentration).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile.

  • Controls: Include control incubations without the NADPH regenerating system (to assess non-CYP mediated metabolism) and without HLMs (to assess chemical stability).

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the disappearance of methotrexate and the formation of DAMPA and other metabolites using the LC-MS/MS method described in Protocol 1.

D. Data Interpretation

  • Plot the concentration of methotrexate and DAMPA over time.

  • Calculate the rate of methotrexate depletion and DAMPA formation.

  • The inclusion of appropriate controls will help to elucidate the enzymatic nature of the observed metabolic conversion.

References

A Robust and Validated LC-MS/MS Method for the Quantification of Deoxyaminopteroic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalysis of Deoxyaminopteroic Acid

Abstract

This application note presents a detailed, highly selective, and sensitive method for the quantitative determination of this compound (DAA) in human plasma. As a key analogue of aminopterin, precise measurement of DAA is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][2] The described workflow employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis. The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision, compensating for matrix effects and variability during sample processing.[3] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for bioanalytical studies.

Introduction and Scientific Rationale

This compound (DAA) is a structural analogue of aminopterin, a potent antifolate agent. Antifolates function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cell replication.[1][2] The quantification of DAA and related compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[4] An unreliable analytical method can lead to erroneous pharmacokinetic parameters, jeopardizing clinical outcomes and regulatory decisions.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[5][6][7] The method's power lies in its ability to isolate a precursor ion of a specific mass-to-charge ratio (m/z), fragment it, and then detect a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for precise quantification even in complex biological matrices.[5][8]

This guide provides a comprehensive protocol grounded in established bioanalytical principles, explaining the causality behind each step to ensure robust and reproducible results.

Overall Analytical Workflow

The entire process, from sample receipt to data reporting, follows a structured path designed to minimize variability and ensure data integrity.

Quantification_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample 1. Plasma Sample (e.g., 200 µL) Spike 2. Spike with Internal Standard (DAA-d4) Sample->Spike Precip 3. Protein Precipitation (Acetonitrile) Spike->Precip SPE 4. Solid-Phase Extraction (Mixed-Mode Cation Exchange) Precip->SPE Elute 5. Elution & Evaporation SPE->Elute Recon 6. Reconstitution (Mobile Phase A) Elute->Recon Inject 7. Injection onto UPLC System Recon->Inject Detect 8. MS/MS Detection (MRM Mode) Inject->Detect Integrate 9. Peak Integration Detect->Integrate CalCurve 10. Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->CalCurve Quant 11. Concentration Calculation CalCurve->Quant Report 12. Final Report Quant->Report

Caption: High-level workflow for DAA quantification in plasma.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • This compound (DAA) reference standard (≥98% purity)

  • This compound-d4 (DAA-d4) stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN), LC-MS grade[9]

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade[9]

  • Ammonium hydroxide (NH₄OH), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K₂EDTA anticoagulant)

Consumables and Equipment
  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • SPE cartridges (e.g., Agilent Bond Elut Plexa PCX, 30 mg, 1 mL)[10]

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials with inserts (250 µL)

  • UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290)

  • Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Waters TQ-S)[4][11]

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of DAA and DAA-d4 reference standards and dissolve in 1 mL of 50:50 MeOH:Water with 0.1% NH₄OH to create individual stock solutions. Causality: The basic pH aids in the dissolution of these acidic molecules.

  • Working Standard Solutions: Serially dilute the DAA primary stock with 50:50 ACN:Water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DAA-d4 primary stock with 50:50 ACN:Water.

  • Calibration Curve (CC) and QC Preparation: Spike appropriate volumes of the working standard solutions into blank human plasma to create a calibration curve (e.g., 0.1, 0.5, 2, 10, 50, 200, 800, 1000 ng/mL). Prepare QCs at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.

Protocol 2: Plasma Sample Preparation

This protocol is designed to efficiently remove proteins and phospholipids, which are major sources of matrix interference in LC-MS analysis.

  • Sample Aliquoting: Pipette 200 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL IS working solution (DAA-d4) to all tubes except for "double blank" samples (matrix blank without IS). Vortex briefly. Causality: Adding the IS early ensures it undergoes the exact same extraction process as the analyte, allowing it to compensate for any losses.[3]

  • Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute. Causality: Acetonitrile is an effective protein precipitant. The cold temperature enhances precipitation efficiency, and the acid helps stabilize the analyte.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH. Causality: These washes remove polar interferences and residual phospholipids without eluting the analyte, which is retained by cation exchange.

    • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions; optimization is required for specific instrumentation.

Liquid Chromatography (LC) Conditions
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3500 V

    • Source Temperature: 550°C

    • Nebulizer Gas: 45 psi

    • Drying Gas: 9 L/min

  • MRM Transitions (Hypothetical): These must be optimized by infusing pure standard.

    • DAA: Q1: 312.1 -> Q3: 176.1 (Collision Energy: 25 V)

    • DAA-d4 (IS): Q1: 316.1 -> Q3: 180.1 (Collision Energy: 25 V)

MRM_Principle IonSource Ion Source (Creates Ions) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 312.1) IonSource->Q1 All Ions Q2 Quadrupole 2 (Q2) Collision Cell (Fragments Ion) Q1->Q2 Precursor Ion (DAA) Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 176.1) Q2->Q3 All Fragments Detector Detector (Counts Ions) Q3->Detector Specific Product Ion

Caption: Principle of selective detection using MRM in a triple quadrupole MS.

Data Analysis and Method Validation

Quantification

Quantification is performed by constructing a calibration curve using a weighted (1/x²) linear regression. The peak area ratio of the analyte (DAA) to the internal standard (DAA-d4) is plotted against the nominal concentration of the calibrators. The concentration of DAA in unknown samples is then calculated from this regression equation.[12]

Method Validation Summary

A bioanalytical method must be validated to ensure its reliability. The following table summarizes key performance characteristics based on typical acceptance criteria from regulatory guidance.

Validation ParameterAcceptance CriteriaTypical Result
Linearity Correlation coefficient (r²) ≥ 0.990.997
Lower Limit of Quant. (LLOQ)S/N > 10; Accuracy ±20%; Precision ≤20%0.1 ng/mL
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ)< 8%
Inter-day Precision (CV%) ≤15% (≤20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Matrix Effect IS-normalized factor within 0.85-1.15Compliant
Recovery Consistent and reproducible~85%
Stability (Freeze-Thaw, 24h RT) % Deviation within ±15% of nominal< 10% Deviation

Troubleshooting Guide

Effective troubleshooting is key to maintaining a robust workflow.

Troubleshooting Start Problem: No or Low Signal (Analyte & IS) CheckMS Is the MS tuned and calibrated? Start->CheckMS CheckLC Is there pressure? Is solvent flowing? CheckMS->CheckLC Yes Sol_Tune Action: Re-tune and calibrate MS. Check gas and power. CheckMS->Sol_Tune No CheckSample Signal present for IS but not analyte? CheckLC->CheckSample Yes Sol_LC Action: Check for leaks, prime pumps, ensure solvent lines are in reservoirs. CheckLC->Sol_LC No Sol_Degrade Possible Analyte Degradation. Action: Check sample stability data. Prepare fresh samples. CheckSample->Sol_Degrade Yes OK System OK. Investigate sample-specific issues. CheckSample->OK No (Both low) Sol_Prep Possible sample prep error. Action: Review extraction steps. Re-extract sample. Sol_Degrade->Sol_Prep

Caption: Decision tree for troubleshooting low instrument signal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Deoxyaminopteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Deoxyaminopteroic Acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this important molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges, particularly the formation and removal of process-related impurities. Our approach is grounded in mechanistic principles to not only provide solutions but also to foster a deeper understanding of the underlying chemistry.

Introduction: The Synthetic Challenge

This compound is a critical structural motif found in a class of molecules that act as inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in many microorganisms.[1][2][3] As such, derivatives of this compound are of significant interest in the development of antimicrobial agents.

The synthesis of this compound, while conceptually straightforward, presents several practical challenges. The core structure is assembled by coupling a pteridine moiety with a p-aminobenzoic acid (PABA) derivative. The inherent reactivity of the pteridine ring system and the potential for side reactions during amide bond formation can lead to a variety of impurities that are often difficult to separate from the final product.[4] This guide will deconstruct the synthetic process, anticipate potential pitfalls, and provide robust strategies for obtaining high-purity this compound.

Diagram: Proposed Synthetic Pathway for this compound

G cluster_0 Pteridine Precursor Synthesis cluster_1 PABA Precursor cluster_2 Coupling and Final Product Formation Pteridine_Start 2,4,5,6-Tetraaminopyrimidine HMP 6-Hydroxymethylpterin Pteridine_Start->HMP Condensation (pH 5.5 ± 0.2) Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->HMP HMP_activated Activated 6-Hydroxymethylpterin (e.g., via phosphonium salt) HMP->HMP_activated Activation PABA p-Aminobenzoic Acid (PABA) Final_Product This compound PABA->Final_Product HMP_activated->Final_Product Amide Coupling

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, with a focus on impurity formation and mitigation.

Part 1: Pteridine Precursor (6-Hydroxymethylpterin) Synthesis

Q1: My 6-hydroxymethylpterin synthesis is low-yielding and I see multiple spots on my TLC plate. What are the likely side products?

A1: A common side product in the synthesis of 6-hydroxymethylpterin from 2,4,5,6-tetraaminopyrimidine and dihydroxyacetone is the undesired 7-hydroxymethyl isomer.[5] The formation of this isomer is highly pH-dependent.

  • Causality: The condensation reaction can occur at either the 6- or 7-position of the pteridine ring. Higher pH favors the formation of the 7-hydroxymethyl isomer, while a slightly acidic pH (around 5.5) favors the desired 6-hydroxymethyl product.[5]

  • Troubleshooting:

    • pH Control: Carefully maintain the reaction pH in the range of 5.5 ± 0.2. Use a buffered system if necessary.[5]

    • Purification: The isomers can be challenging to separate. Recrystallization from a large volume of water can be effective. The desired 6-hydroxymethylpterin is often less soluble.[2]

Q2: My 6-hydroxymethylpterin product is colored and appears to be degrading. How can I improve its stability?

A2: Pteridines are susceptible to oxidation and degradation, especially in the presence of light and at extreme pH values.[4]

  • Causality: The pyrazine ring of the pteridine nucleus is electron-deficient, making it susceptible to nucleophilic attack and oxidative degradation.[4]

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

    • Light Protection: Protect the reaction mixture and the isolated product from light.

    • pH Management: Avoid strongly acidic or basic conditions during workup and storage. Pteridines can undergo ring cleavage in acidic solutions.[4]

Part 2: p-Aminobenzoic Acid (PABA) Quality and Impurities

Q3: What are the common impurities in commercially available p-aminobenzoic acid that could affect my synthesis?

A3: Commercially available PABA can contain several process-related impurities that may interfere with the subsequent coupling reaction. These include:

  • 4-Nitrobenzoic acid: An impurity from the synthesis of PABA by reduction of p-nitrobenzoic acid.[6][7]

  • Aniline and Toluidine: Can arise from degradation or as starting materials in certain synthetic routes.[7]

  • Azo-4,4'-dibenzoic acid: An oxidation byproduct.[8]

  • Impact on Synthesis: These impurities can compete in the coupling reaction, leading to the formation of undesired side products that are structurally similar to the target molecule and difficult to remove.

Q4: How can I purify my starting PABA to remove these impurities?

A4: Recrystallization is a common and effective method for purifying PABA.

  • Protocol: A detailed protocol for the purification of PABA is provided in the "Experimental Protocols" section below. The general principle involves dissolving the crude PABA in a basic aqueous solution, treating with activated carbon to remove colored impurities, and then re-precipitating the purified PABA by acidification.[9]

Part 3: The Coupling Reaction and Final Product Purification

Q5: My coupling reaction between the pteridine and PABA is inefficient, and I am observing many byproducts. What could be the issue?

A5: The amide bond formation between the activated 6-hydroxymethylpterin and PABA is a critical step where several issues can arise.

  • Causality:

    • Inefficient Activation: The hydroxyl group of 6-hydroxymethylpterin must be converted into a good leaving group (e.g., a halide or activated ester) for the coupling to proceed. Incomplete activation will result in unreacted starting material.

    • Side Reactions of Coupling Reagents: Many common coupling reagents can have side reactions with the amine or the pteridine ring itself.

    • Racemization: If chiral centers are present, the conditions of the coupling reaction can lead to racemization.

    • Competitive Reactions: The amino group of the pteridine ring can also react, leading to oligomerization or other side products.

  • Troubleshooting:

    • Choice of Coupling Reagent: Use a reliable coupling reagent known for high efficiency and low side reactions, such as HATU or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Stepwise Addition: Add the coupling reagent to the activated pteridine precursor first, allow for activation to occur, and then add the PABA derivative.

    • Temperature Control: Maintain a low temperature (e.g., 0 °C) during the initial stages of the reaction to minimize side reactions.

Q6: I am struggling to purify the final this compound product. What techniques are most effective?

A6: The purification of the final product often requires chromatographic methods due to the presence of structurally similar impurities.

  • Recommended Techniques:

    • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for achieving high purity. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a good starting point.

    • Ion-Exchange Chromatography: If the product and impurities have different charge states at a given pH, ion-exchange chromatography can be a powerful purification tool.[10]

    • Affinity Chromatography: In some cases, affinity chromatography using a matrix with affinity for pteridine derivatives can be employed for purification.[11]

Data Summary: Common Impurities and their Characteristics

ImpurityOriginPotential ImpactRecommended Analytical Method
7-Hydroxymethylpterin Isomeric byproduct of 6-hydroxymethylpterin synthesisDifficult to separate, may compete in coupling reactionRP-HPLC, NMR
Oxidized Pteridine Species Degradation of the pteridine ringReduced yield, introduces polar impuritiesRP-HPLC with UV/Vis detection
4-Nitrobenzoic Acid Impurity in starting PABAForms nitro-analog of the final productRP-HPLC
Aniline/Toluidine Impurity in starting PABAForms undesired amide byproductsGC-MS, RP-HPLC
Guanidinium Byproducts Side reaction of some coupling reagents with the amineConsumes amine starting material, introduces polar impuritiesRP-HPLC, Mass Spectrometry

Experimental Protocols

Protocol 1: Purification of p-Aminobenzoic Acid (PABA)

This protocol is adapted from established methods for the purification of PABA.[9]

  • Dissolution: Dissolve the crude PABA in a 5% aqueous solution of sodium bicarbonate with gentle heating until a clear solution is obtained.

  • Decolorization: Add a small amount of activated carbon (approximately 1-2% by weight of PABA) to the hot solution and stir for 15-20 minutes.

  • Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon.

  • Precipitation: Cool the filtrate in an ice bath and slowly add 1M hydrochloric acid with stirring until the pH reaches 4-5. The purified PABA will precipitate out.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: General Procedure for Amide Coupling

This protocol provides a general guideline for the coupling of an activated pteridine with PABA.

  • Activation of Pteridine: Dissolve the 6-hydroxymethylpterin precursor in an appropriate anhydrous solvent (e.g., DMF or NMP) under an inert atmosphere. Cool the solution to 0 °C. Add the activating agent (e.g., triphenylphosphine and a halogenating agent, or a phosphonium salt) and stir for 30-60 minutes at 0 °C.

  • Coupling: In a separate flask, dissolve the purified PABA and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) in the same anhydrous solvent. Add this solution dropwise to the activated pteridine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or preparative RP-HPLC.

Diagram: Troubleshooting Logic for Impurity Mitigation

G Start Impurity Detected in Final Product Check_Pteridine Analyze Pteridine Precursor Purity Start->Check_Pteridine Check_PABA Analyze PABA Purity Check_Pteridine->Check_PABA Pure Purify_Pteridine Recrystallize/Chromatograph 6-Hydroxymethylpterin Check_Pteridine->Purify_Pteridine Impure Check_Coupling Review Coupling Conditions Check_PABA->Check_Coupling Pure Purify_PABA Recrystallize PABA Check_PABA->Purify_PABA Impure Optimize_Coupling Optimize Coupling Reagent, Base, Temperature Check_Coupling->Optimize_Coupling Suboptimal Final_Purification Optimize Final Purification (e.g., RP-HPLC gradient) Check_Coupling->Final_Purification Optimal Purify_Pteridine->Check_PABA Purify_PABA->Check_Coupling Optimize_Coupling->Final_Purification Success High-Purity this compound Final_Purification->Success

References

Technical Support Center: Deoxyaminopteroic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Deoxyaminopteroic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process, enhancing both yield and purity. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to this compound Synthesis

This compound is a crucial intermediate in the synthesis of aminopterin and its analogs, which are potent dihydrofolate reductase (DHFR) inhibitors.[1][2][3] The synthesis typically involves the condensation of a pteridine precursor with a p-aminobenzoylglutamate moiety. While conceptually straightforward, the practical execution often presents challenges related to reaction control, impurity formation, and product isolation. This guide provides a structured approach to troubleshoot and optimize your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic strategies are variations of the Gabriel-Isay and Taylor syntheses for the pteridine core.[4] These methods involve the condensation of a diaminopyrimidine with a suitable three-carbon electrophile to form the pyrazine ring of the pteridine. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in pteridine synthesis can stem from several factors.[4][5] Incomplete reaction due to insufficient reaction time or temperature is a common issue. Side reactions, such as self-condensation of reactants or degradation of the pteridine ring under harsh conditions, can also significantly reduce the yield. Additionally, poor solubility of intermediates can hinder reaction progress.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the probable impurities?

A3: Common impurities include unreacted starting materials, particularly the diaminopyrimidine and the benzoylglutamate derivative.[] You may also see byproducts from side reactions, such as oxidized pteridines or products from the self-condensation of the pyrimidine starting material. Incomplete coupling can also lead to the presence of the pteridine precursor without the glutamate side chain.[]

Q4: What are the recommended methods for purifying crude this compound?

A4: Purification strategies often involve a combination of techniques. Initial purification can be achieved by precipitation and washing to remove bulk impurities.[7] For higher purity, column chromatography on silica gel or a suitable reverse-phase material is effective.[8] Recrystallization from an appropriate solvent system can also be employed to obtain highly pure material.[9]

Q5: Which analytical techniques are best for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for determining the purity of this compound.[10][11][12] A reverse-phase C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) typically provides good separation of the main product from its impurities.[12][13] Purity is assessed by the relative peak area. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide information on purity.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Reaction Yield

Symptoms:

  • Low mass of isolated crude product.

  • TLC analysis shows significant amounts of unreacted starting materials.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Incomplete Reaction Increase reaction time and/or temperature incrementally. Monitor the reaction progress closely by TLC.Pteridine formation can be slow, and ensuring the reaction goes to completion is critical for maximizing yield.
Poor Reagent Solubility Use a co-solvent system or a higher boiling point solvent to improve the solubility of reactants.Enhanced solubility increases the effective concentration of reactants in the solution, promoting higher reaction rates.
Reagent Degradation Ensure reagents are pure and dry before use. If necessary, repurify starting materials. Protect the reaction from air and moisture using an inert atmosphere (e.g., Nitrogen or Argon).Pteridines and their precursors can be sensitive to oxidation and hydrolysis, which can lead to the formation of inactive byproducts.
Suboptimal pH The condensation reaction is often pH-sensitive. Perform small-scale trials to determine the optimal pH for the reaction medium.The nucleophilicity of the amino groups and the electrophilicity of the carbonyl component are highly dependent on the pH of the reaction.

Experimental Workflow: Optimizing Reaction Conditions

Caption: Workflow for troubleshooting low reaction yield.

Problem 2: Product Purity Issues

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the purified product.

  • Broad or unexpected signals in the NMR spectrum.

  • Difficulty in inducing crystallization.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Persistent Starting Materials Improve the purification method. A multi-step approach involving precipitation, column chromatography, and recrystallization is often necessary.The polarity of the product and starting materials may be similar, requiring orthogonal purification techniques for effective separation.
Formation of Side Products Re-evaluate the reaction conditions. Lowering the reaction temperature or changing the base/catalyst can minimize the formation of side products.Side reactions often have different activation energies than the main reaction. Modifying conditions can selectively favor the desired pathway.
Oxidation of Pteridine Ring Conduct the reaction and purification steps under an inert atmosphere. The use of antioxidants in small quantities can also be beneficial.The pteridine ring system is susceptible to oxidation, leading to colored impurities that can be difficult to remove.
Incomplete Removal of Solvents Dry the final product under high vacuum for an extended period, possibly with gentle heating.Residual solvents can interfere with analytical characterization and subsequent reactions.

Purification Workflow

G A Crude Reaction Mixture B Precipitation & Washing A->B C Column Chromatography (Silica or C18) B->C D Recrystallization C->D E Purity Analysis (HPLC, NMR) D->E F Pure this compound E->F

Caption: A multi-step purification workflow for this compound.

Step-by-Step Methodologies

General Protocol for this compound Synthesis (Illustrative)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the diaminopyrimidine precursor in a suitable anhydrous solvent (e.g., DMA).[5]

  • Addition of Reagents: Add the p-aminobenzoylglutamate derivative to the reaction mixture, followed by the coupling agent.

  • Reaction: Heat the mixture to the predetermined optimal temperature and stir for the required duration, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into an acidic aqueous solution to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration, wash with water and a suitable organic solvent to remove soluble impurities.[14]

  • Drying: Dry the crude product under vacuum.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[13]

  • Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

This guide provides a foundational framework for improving the yield and purity of this compound. Successful synthesis relies on careful optimization of reaction conditions, meticulous purification, and accurate analytical characterization.

References

Technical Support Center: Deoxyaminopteroic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Deoxyaminopteroic Acid (DAMPA). As Senior Application Scientists, we have developed this resource to provide researchers, scientists, and drug development professionals with field-proven insights and protocols for the proper handling, storage, and troubleshooting of this compound. Adherence to these guidelines is critical for ensuring the stability, and therefore the experimental integrity, of this compound.

Core Principles of this compound Stability

This compound, a key metabolite of Methotrexate, is a complex organic molecule susceptible to degradation if not handled with precision.[1][2] The primary stability concerns revolve around its sensitivity to moisture and potential instability in aqueous solutions over time. Understanding the causality behind these issues is the first step toward successful experimentation.

  • Moisture Sensitivity: The compound is hygroscopic, and exposure to atmospheric moisture can initiate hydrolysis, leading to a gradual loss of purity and activity. This is why storage in a dry, controlled environment is non-negotiable.

  • Aqueous Instability: While necessary for many biological assays, aqueous solutions of complex organic molecules can be prone to degradation. Factors like pH, temperature, and light exposure can accelerate these processes. For this compound, it is recommended to prepare aqueous solutions fresh and avoid long-term storage.[3][4]

Critical Storage & Handling Protocols

Proper storage from the moment of receipt is paramount to preserving the compound's integrity for the duration of its shelf life, which can exceed three years under optimal conditions.[1]

2.1. Handling Solid (As-Received) Compound

This compound is typically supplied as a crystalline solid.[3] The following protocol ensures its long-term stability.

Protocol: Handling and Storage of Solid this compound

  • Initial Inspection: Upon receipt, inspect the container for any signs of damage. The product is generally stable for several weeks at ambient temperature during shipping.[1]

  • Acclimatization: Before opening, allow the vial to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid, a critical step to prevent hydrolysis.

  • Inert Atmosphere Handling: If possible, handle the solid compound under an inert gas (e.g., argon or nitrogen) in a glove box or by using a gentle stream of gas into the vial. This displaces moisture and oxygen.

  • Weighing: Quickly weigh the desired amount in a low-humidity environment. Avoid prolonged exposure to the open air.

  • Secure Sealing: Tightly reseal the container immediately after use. For screw-cap vials, consider wrapping the cap with parafilm for an extra barrier against moisture.

  • Long-Term Storage: For long-term storage (months to years), place the tightly sealed container in a desiccator at -20°C.[1] The environment should be kept dark.[1]

2.2. Summary of Storage Conditions
FormTemperatureDurationKey Considerations
Solid -20°CLong-Term (Months to Years)[1]Must be tightly sealed, dry, and protected from light and moisture.[1]
0 - 4°CShort-Term (Days to Weeks)[1]Acceptable for brief periods; -20°C is preferred for long-term stability.
Stock Solution (in DMSO) -20°CLong-Term (Months)[1]Use vials with tight-fitting caps; aliquot to avoid freeze-thaw cycles.
0 - 4°CShort-Term (Days to Weeks)[1]Suitable for solutions that will be used promptly.
Aqueous Working Solution 2 - 8°CNot Recommended (>1 Day)[3][4]Prepare fresh before each experiment for maximum reliability.
Solution Preparation & Stability

The solubility and stability of this compound in solution are highly dependent on the solvent and storage conditions.

3.1. Preparing Stock Solutions in DMSO

This compound is soluble in DMSO, which serves as an excellent solvent for creating concentrated stock solutions.[1]

Protocol: Preparing a DMSO Stock Solution

  • Solvent Preparation: Use anhydrous (dry) DMSO to minimize water content.

  • Dissolution: Add the appropriate volume of DMSO to the pre-weighed solid this compound to achieve the desired concentration.

  • Ensure Complete Solubilization: Vortex or sonicate briefly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed cryovials. This is a critical step to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[1]

3.2. Preparing Aqueous Working Solutions

For most biological experiments, a working solution in an aqueous buffer is required. Due to lower stability in aqueous media, these solutions should be prepared fresh.

Protocol: Preparing an Aqueous Working Solution

  • Retrieve Stock: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Add the DMSO stock solution to your aqueous buffer of choice (e.g., PBS, pH 7.2) and mix thoroughly. It is important to add the DMSO stock to the buffer, not the other way around, to prevent the compound from precipitating out of solution.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system, as organic solvents can have physiological effects.

  • Immediate Use: Use the freshly prepared aqueous solution immediately. We do not recommend storing aqueous solutions for more than one day.[3][4] Discard any unused portion.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation with this compound.

dot

TroubleshootingWorkflow start Problem Encountered: Inconsistent or No Activity q1 Was the aqueous working solution prepared fresh today? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 ACTION: Discard old solution. Prepare a fresh working solution from a new stock aliquot. a1_no->s1 q2 How many times has the DMSO stock aliquot been freeze-thawed? a1_yes->q2 a2_many Multiple Times q2->a2_many Multiple a2_once Once or Twice q2->a2_once 0-1 s2 ACTION: Discard the multi-thawed aliquot. Use a fresh, single-use aliquot for solution preparation. a2_many->s2 q3 How was the solid compound stored? a2_once->q3 a3_improper Improperly (e.g., room temp, not desiccated) q3->a3_improper a3_proper Properly (at -20°C, dry, dark) q3->a3_proper s3 ACTION: Compound may be degraded. Consider using a new vial of solid compound. a3_improper->s3 end_node If issues persist, contact technical support for further analysis of potential matrix effects or experimental design. a3_proper->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

Q1: I am seeing diminished or no activity from my this compound in my assay. What is the most likely cause?

A1: The most common cause of activity loss is the degradation of the compound in solution. First, verify the age of your aqueous working solution. These solutions are not stable for long periods and should be made fresh for each experiment.[3][4] If the aqueous solution is fresh, consider the handling of your DMSO stock. Repeated freeze-thaw cycles can introduce moisture and degrade the compound over time. It is best practice to use single-use aliquots to maintain the integrity of your stock.

Q2: My compound won't fully dissolve in my aqueous buffer.

A2: this compound is sparingly soluble in aqueous buffers.[3] Direct dissolution in buffer is often difficult. The recommended method is to first create a concentrated stock solution in an organic solvent like DMSO, where it is readily soluble.[1] You can then dilute this stock solution into your aqueous buffer. This two-step process ensures maximum solubility in the final working solution.

Q3: I noticed some precipitation in my DMSO stock solution after thawing it from -20°C. Is it still usable?

A3: Precipitation upon thawing can indicate that the solution may have become supersaturated or that some degradation has occurred. Gently warm the vial to room temperature and vortex or sonicate briefly to see if the precipitate redissolves. If it does, the solution is likely usable, but it is a warning sign. If the precipitate does not redissolve, it should be discarded as its concentration and purity are no longer reliable. To prevent this, ensure the compound is fully dissolved when making the initial stock and avoid unnecessarily high concentrations.

Q4: How can I be sure my handling procedures are adequate to prevent degradation?

A4: The key is to rigorously minimize exposure to moisture and light.[1] For the solid, always store it at -20°C in a desiccated, dark environment.[1] For solutions, aliquot your DMSO stock into single-use vials to eliminate freeze-thaw cycles and always prepare aqueous working solutions immediately before use. Following the detailed protocols in this guide provides a self-validating system for maintaining compound integrity.

dot

DegradationFactors cluster_factors Environmental Stressors cluster_pathways Degradation Pathways cluster_outcomes Experimental Consequences Moisture Moisture / Water Hydrolysis Hydrolysis Moisture->Hydrolysis pH Non-neutral pH (in solution) pH->Hydrolysis Light Light Exposure Oxidation Photodegradation/ Oxidation Light->Oxidation FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Hydrolysis LossOfPurity Loss of Purity & Structural Integrity Hydrolysis->LossOfPurity Oxidation->LossOfPurity LossOfActivity Reduced Biological Activity LossOfPurity->LossOfActivity

References

Technical Support Center: Troubleshooting Deoxyaminopteroic Acid (DAPA) Assay Variability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Deoxyaminopteroic Acid (DAPA) assay. As a Senior Application Scientist, I understand that unexpected variability in any enzyme assay can be a significant source of frustration, leading to questionable data and project delays. This guide is structured to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments. We will move beyond a simple checklist to explore the causality behind these problems, empowering you to build robust and reproducible assays.

While specific literature on a "this compound assay" is not abundant, the principles outlined here are derived from extensive experience with analogous enzyme assays, particularly those involving dihydrofolate reductase (DHFR) and the spectrophotometric measurement of cofactors like NADPH.[1][2][3][4]

Section 1: Foundational Principles & Initial Checks

Before delving into specific troubleshooting scenarios, it's crucial to have a solid understanding of the assay's workflow and the critical control points.

Experimental Workflow: A Generalized Spectrophotometric Enzyme Assay

The following diagram illustrates a typical workflow for an enzyme assay where the consumption of a cofactor, such as NADPH, is measured over time. This is a common setup for assays involving reductases.[1][2][3][4][5]

Enzyme_Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction & Detection Phase cluster_analysis Analysis Phase ReagentPrep Reagent Preparation (Buffer, Substrate, Cofactor, Enzyme) PlatePrep Plate Preparation (Sample, Controls, Standards) ReagentPrep->PlatePrep Dispensing Initiation Reaction Initiation (e.g., add enzyme or substrate) PlatePrep->Initiation Incubation Kinetic Reading (Spectrophotometer at 340 nm) Initiation->Incubation Immediate measurement DataCollection Data Collection (OD vs. Time) Incubation->DataCollection Analysis Data Analysis (Calculate initial velocity, V₀) DataCollection->Analysis Slope calculation

Caption: Generalized workflow for a kinetic enzyme assay.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Q1: Why am I seeing high variability between my replicate wells?

High well-to-well variability is a frequent issue that can mask the true biological effects of your experiment.[6] It often points to inconsistencies in procedural execution.

A1: Key Areas to Investigate for High Replicate Variability:

  • Pipetting Technique: This is the most common source of error. Inconsistent volumes of enzyme, substrate, or inhibitors will directly lead to varied reaction rates.

    • Causality: Even small volume differences can significantly alter the final concentration of a rate-limiting component.

    • Solution:

      • Ensure your pipettes are calibrated regularly.

      • Use reverse pipetting for viscous solutions like concentrated enzyme stocks.

      • When adding reagents to a 96-well plate, do so in a consistent rhythm and ensure the pipette tip touches the liquid already in the well to ensure proper mixing.

      • Prepare a master mix of reagents whenever possible to minimize pipetting errors between wells.[7]

  • Inadequate Mixing: If reagents are not homogeneously mixed, the reaction will not start uniformly across the well.

    • Causality: The enzyme will quickly deplete the substrate in its immediate vicinity, leading to a non-linear reaction rate.

    • Solution: After adding the final reagent to initiate the reaction, gently mix the plate on a plate shaker for a few seconds before placing it in the reader. Avoid introducing bubbles.

  • Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation, which can concentrate reagents and alter enzyme activity.[8]

    • Causality: Increased reagent concentration due to evaporation can artificially inflate or inhibit the reaction rate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or water to create a humidity barrier.[6]

  • Temperature Gradients: Uneven temperature across the plate can cause significant differences in enzyme activity.

    • Causality: Enzyme kinetics are highly sensitive to temperature; a change of just 1°C can alter activity by 4-8%.[8]

    • Solution: Ensure the plate and all reagents have equilibrated to the assay temperature before starting the reaction. Allow the plate to sit in the reader for a minute before initiating the kinetic read to ensure thermal equilibrium.

Q2: My reaction rates are not linear. What's causing this?

The initial velocity (V₀) of an enzymatic reaction should be linear.[9] A non-linear progress curve complicates data analysis and suggests a problem with the assay conditions.

A2: Common Causes of Non-Linear Reaction Rates:

  • Substrate Depletion: If the substrate concentration is too low, it will be consumed rapidly, causing the reaction rate to slow down.

    • Causality: The reaction rate is proportional to the substrate concentration. As the substrate is depleted, the rate decreases, violating the assumption of initial velocity.

    • Solution: Ensure the substrate concentration is well above the Michaelis-Menten constant (Km) of the enzyme, typically 5-10 times the Km. If the Km is unknown, run a substrate titration curve to determine the optimal concentration.[6]

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay.

    • Causality: Factors like suboptimal pH, temperature, or the presence of proteases can cause the enzyme to denature or degrade.

    • Solution: Review the storage and handling conditions of your enzyme. Ensure the assay buffer has the correct pH and ionic strength. Consider adding a protease inhibitor cocktail if sample purity is a concern.

  • Instrument Limitations: The signal may be approaching the detection limit of your spectrophotometer.

    • Causality: If the absorbance change is too large, the detector can become saturated, leading to a flattening of the curve at higher concentrations.[10]

    • Solution: Reduce the enzyme concentration or the initial concentration of the measured product/reactant to keep the signal within the linear range of the instrument.

Q3: I'm observing a high background signal or no signal at all. What should I check?

A high background or a complete lack of signal points to a fundamental issue with one or more of the assay components.

A3: Troubleshooting Signal Issues:

IssuePotential CauseRecommended Action
High Background Signal Substrate or cofactor instabilityRun a "no-enzyme" control. If you still see a signal change, your substrate or NADPH may be degrading non-enzymatically. Prepare fresh reagents.
Contaminated reagentsCheck all buffers and water for contamination. Use high-purity water.
No Signal or Weak Signal Inactive enzymeRun a positive control with a known active enzyme to confirm that all other assay components are working.[11] Check the storage conditions and age of your enzyme.
Incorrect wavelengthVerify that you are measuring at the correct wavelength for your chromophore (e.g., 340 nm for NADPH).[5]
Missing componentDouble-check your protocol to ensure all necessary components (enzyme, substrate, cofactor) were added to the reaction mix.
Presence of an inhibitorIf you are using complex samples like cell lysates, they may contain endogenous inhibitors.[12] Perform a spike-and-recovery experiment by adding a known amount of active enzyme to your sample to see if its activity is suppressed.
Troubleshooting Decision Tree

Use this logical diagram to guide your troubleshooting process when faced with assay variability.

Troubleshooting_DAPA_Assay cluster_replicates Replicate Variability cluster_kinetics Kinetic Profile cluster_signal Signal Integrity Start Problem: Assay Variability HighRepVar High CV in Replicates? Start->HighRepVar CheckPipetting Check Pipetting & Mixing HighRepVar->CheckPipetting Yes NonLinear Non-Linear Kinetics? HighRepVar->NonLinear No CheckEdgeEffect Address Edge Effects CheckPipetting->CheckEdgeEffect CheckTemp Ensure Thermal Equilibrium CheckEdgeEffect->CheckTemp Resolution Assay Optimized CheckTemp->Resolution CheckSubstrate Increase [Substrate] NonLinear->CheckSubstrate Yes SignalIssue High Background or No Signal? NonLinear->SignalIssue No CheckEnzyme Verify Enzyme Stability CheckSubstrate->CheckEnzyme CheckSignalRange Adjust Enzyme/Substrate Conc. CheckEnzyme->CheckSignalRange CheckSignalRange->Resolution RunControls Run No-Enzyme & Positive Controls SignalIssue->RunControls Yes SignalIssue->Resolution No CheckReagents Check Reagent Stability & Purity RunControls->CheckReagents CheckWavelength Verify Wavelength CheckReagents->CheckWavelength CheckWavelength->Resolution

Caption: A decision tree for troubleshooting DAPA assay variability.

Section 3: Protocol Validation and Best Practices

To ensure the long-term success and reproducibility of your DAPA assay, it is essential to establish a self-validating system.

Q4: How can I ensure my assay conditions are optimal?

A4: Assay optimization is a critical step that should be performed before screening compounds or analyzing precious samples.[13][14] This involves systematically testing key parameters:

  • Enzyme Concentration: Determine the enzyme concentration that yields a linear reaction rate for the desired assay duration.

  • Substrate and Cofactor Concentration: As mentioned, these should be at saturating concentrations (typically 5-10x Km) to ensure the reaction rate is dependent only on the enzyme activity.

  • Buffer Conditions: Verify that the pH of your buffer is optimal for enzyme activity and stability.

  • Incubation Time: For kinetic assays, ensure your measurement window falls within the initial linear phase of the reaction.

Key Experimental Protocol: Determining the Linear Range of the Enzyme
  • Reagent Preparation: Prepare serial dilutions of your enzyme stock in the final assay buffer.[6]

  • Assay Setup: In a 96-well plate, add a constant, saturating concentration of substrate and NADPH to all wells.

  • Reaction Initiation: Add the different concentrations of your enzyme to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the assay temperature and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis: For each enzyme concentration, calculate the initial velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.

  • Plotting: Plot V₀ as a function of enzyme concentration. The resulting graph should be linear over a certain range. Choose an enzyme concentration from the middle of this linear range for your future experiments.

By implementing these troubleshooting strategies and best practices, you can significantly reduce variability in your DAPA assay, leading to more reliable and reproducible data.

References

Technical Support Center: Troubleshooting Matrix Effects in Deoxyaminopteroic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for Deoxyaminopteroic Acid (DAPA) LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalysis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the LC-MS analysis of this compound (DAPA), a polar metabolite.

Q1: What are matrix effects in LC-MS analysis?

A: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[3]

Q2: Why is DAPA analysis particularly prone to matrix effects?

A: this compound (4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid) is a polar molecule.[4][5] When analyzing DAPA in biological matrices like plasma, serum, or urine, it co-exists with a high concentration of other polar endogenous compounds.[3][6] These compounds can co-elute with DAPA during chromatographic separation and compete for ionization in the MS source, often leading to significant ion suppression.[1][7]

Q3: What are the consequences of unaddressed matrix effects?

A: Unaddressed matrix effects can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[8][9] This can lead to erroneous results, such as underestimation of the true analyte concentration, poor reproducibility, and a higher limit of quantification than the method is truly capable of achieving.[9][10]

Q4: How can I determine if my DAPA assay is suffering from matrix effects?

A: Two primary methods are used to assess matrix effects: the qualitative post-column infusion method and the quantitative post-extraction spike method.[3]

  • Post-Column Infusion: A solution of DAPA is continuously infused into the LC flow after the analytical column.[8] A blank, extracted matrix sample is then injected.[11] Any dip or rise in the constant DAPA signal indicates a region of ion suppression or enhancement, respectively.[8][11]

  • Post-Extraction Spike: The response of DAPA in a neat (pure) solvent is compared to the response of DAPA spiked into a blank, extracted matrix at the same concentration.[12] The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Part 2: Troubleshooting Guide for DAPA LC-MS Analysis

This section provides a problem-oriented approach to troubleshooting common issues encountered during DAPA analysis that are often linked to matrix effects.

Observed Problem Potential Cause(s) Related to Matrix Effects Recommended Solutions
Poor/Inconsistent Peak Area & Height Ion Suppression/Enhancement: Co-eluting matrix components, particularly phospholipids in plasma/serum, are interfering with the ionization of DAPA.[3][13]1. Improve Sample Preparation: Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][3] Consider specialized phospholipid removal products.[13] 2. Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC for polar compounds) to better separate DAPA from matrix components.[1][14] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DAPA (e.g., DAMPA-d3) will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[1][15]
High Variability Between Injections (%RSD > 15%) Inconsistent Matrix Effects: The composition of the matrix can vary between different samples or lots, leading to variable ion suppression.1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[1][16] 2. Thorough Sample Homogenization: Ensure all samples are uniformly mixed before extraction.
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix Overload/Interference: High concentrations of matrix components can affect the interaction of DAPA with the stationary phase of the LC column.[10] Some matrix components might also loosely bind to the analyte, altering its chromatographic behavior.[17]1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12] 2. Optimize Sample Cleanup: As above, enhanced sample preparation is key to removing the source of the interference.[8] 3. Consider Metal-Free HPLC Systems: For certain compounds, interactions with metal surfaces in the HPLC system can cause peak shape issues and signal suppression.[18]
Gradual Loss of MS Signal Over a Run Ion Source Contamination: Buildup of non-volatile matrix components (salts, phospholipids) on the ion source optics.[10][13]1. Implement a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste instead of the MS source.[12] 2. Improve Sample Preparation: Cleaner samples lead to less instrument contamination.[7] 3. Regular Instrument Maintenance: Perform routine cleaning of the ion source as recommended by the manufacturer.[7]

Part 3: In-Depth Experimental Protocols & Workflows

To effectively combat matrix effects, a robust sample preparation strategy is paramount. Below are detailed protocols for common and effective techniques.

Protocol 1: Solid-Phase Extraction (SPE) for DAPA from Plasma

SPE is a highly selective sample preparation method that can significantly reduce matrix interferences.[19] For a polar analyte like DAPA, a mixed-mode or polar-enhanced stationary phase is often effective.

Objective: To isolate DAPA from plasma proteins and phospholipids.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges

  • Plasma sample containing DAPA

  • Internal Standard (e.g., DAMPA-d3) spiking solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Ammonium Hydroxide

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution. Vortex briefly. Add 1 mL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and ensures DAPA is in the correct charge state for retention.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to draw the sample through at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

    • Wash 2: Add 1 mL of methanol to remove less polar interferences like phospholipids.

  • Elution: Elute DAPA and the internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on DAPA, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for DAPA

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[20] For polar compounds, adjusting the pH is critical to drive the analyte into the organic phase.

Objective: To extract DAPA from an aqueous matrix (e.g., urine) into an organic solvent.

Materials:

  • Aqueous sample (e.g., urine) containing DAPA

  • Internal Standard spiking solution

  • Ethyl Acetate (or other suitable organic solvent)

  • Sodium Hydroxide (1M solution)

  • Hydrochloric Acid (1M solution)

  • Centrifuge tubes

Procedure:

  • Sample Preparation: To 1 mL of the aqueous sample in a centrifuge tube, add 50 µL of the internal standard solution.

  • pH Adjustment: Adjust the sample pH to be 2 units below the pKa of the acidic functional group on DAPA. This will protonate the molecule, making it more amenable to extraction into an organic phase.

  • Extraction: Add 3 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Back Extraction (Optional but recommended for cleaner samples): Add 1 mL of a basic aqueous solution (e.g., pH 9) to the collected organic phase. Vortex and centrifuge. DAPA will move back into the basic aqueous phase, leaving neutral lipids behind in the organic layer.

  • Final Steps: Acidify the final aqueous phase and proceed to a dry-down and reconstitution step as described in the SPE protocol.

Workflow for Troubleshooting Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your DAPA analysis.

MatrixEffect_Troubleshooting A Start: Inconsistent or Poor Results B Assess Matrix Effect (Post-column infusion or Post-extraction spike) A->B C Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) B->C D No: Investigate other issues (e.g., instrument, standard prep) C->D No E Yes: Mitigation Required C->E Yes F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Re-evaluate Matrix Effect Factor (IS-Normalized) F->G H Is MEF within acceptable limits? (e.g., 0.85-1.15) G->H I Yes: Proceed to Validation H->I Yes J No: Further Optimization Needed H->J No K Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) J->K L Optimize Chromatography (Gradient, Column, Mobile Phase) J->L M Re-assess Matrix Effect K->M L->M M->C

Caption: A decision-tree for troubleshooting matrix effects in LC-MS analysis.

Part 4: The Role of Internal Standards

The most effective way to compensate for unavoidable matrix effects is the use of an appropriate internal standard (IS).[1]

  • Structural Analogue IS: These are compounds that are chemically similar to the analyte but not present in the sample. While they can correct for some variability, they may not have the exact same chromatographic retention and ionization behavior as DAPA, leading to incomplete correction for matrix effects.

  • Stable Isotope-Labeled (SIL) IS: This is the "gold standard" for quantitative bioanalysis. A SIL-IS (e.g., DAPA with 13C or 2H labels) is chemically identical to the analyte and will co-elute and experience the exact same ionization suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[1]

InternalStandard_Concept cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard A Analyte Signal Matrix Effect Ion Suppression Inaccurate Result B Analyte Signal Matrix Effect Ion Suppression D Ratio (Analyte/SIL-IS) Remains Constant B->D C SIL-IS Signal Matrix Effect Ion Suppression C->D E Accurate Result D->E

Caption: The role of a SIL-IS in correcting for matrix effects.

References

Technical Support Center: Optimizing Deoxyaminopteroic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Deoxyaminopteroic Acid (DAMPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the solubility of DAMPA in in vitro assays. As a metabolite of the widely used chemotherapeutic agent methotrexate, understanding the behavior of DAMPA in experimental systems is crucial for accurate and reproducible results.[1] This guide offers a structured, question-and-answer-based approach to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAMPA), and why is its solubility a concern for in vitro assays?

This compound (4-amino-4-deoxy-N10-methylpteroic acid) is a primary metabolite of methotrexate.[1] Like its parent compound, DAMPA has a pteridine-based structure, which contributes to its poor aqueous solubility, particularly at acidic pH.[2] For in vitro assays, achieving and maintaining the desired concentration of a test compound in a soluble state is paramount. Precipitation of the compound can lead to a significant underestimation of its biological activity, introduce artifacts, and result in a high degree of variability between experiments.

Q2: What are the general solubility characteristics of this compound?

This compound is known to be soluble in dimethyl sulfoxide (DMSO). While quantitative solubility data in various solvents is not extensively documented, its structural similarity to methotrexate and other pteridine derivatives provides valuable insights. Pteridines are generally more soluble in organic solvents like DMSO and methanol than in water.[3] Their solubility in aqueous solutions is highly dependent on pH.[4]

Q3: How does pH influence the solubility of this compound?

Troubleshooting Guide

This section provides a systematic approach to addressing common problems encountered when working with this compound in the laboratory.

Observation: My this compound is not dissolving in my desired buffer (e.g., PBS, cell culture medium).

Potential Cause 1: Inappropriate Solvent Choice

Directly dissolving DAMPA in aqueous buffers can be challenging due to its hydrophobic nature.

Solution:

  • Primary Dissolution in an Organic Solvent: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for DAMPA.

  • Step-by-Step Protocol for Preparing a DMSO Stock Solution:

    • Weigh the desired amount of DAMPA powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

    • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Potential Cause 2: Low pH of the Aqueous Medium

As an acidic compound, DAMPA's solubility is significantly reduced in neutral to acidic aqueous solutions.

Solution:

  • pH Adjustment of the Final Solution: After preparing a concentrated stock in DMSO, the final working solution in your aqueous buffer should have its pH carefully controlled.

  • Protocol for pH-Adjusted Dilution:

    • Start with your desired aqueous buffer (e.g., PBS, DMEM).

    • While stirring, slowly add the DMSO stock solution to the buffer. Avoid adding the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate out.

    • If precipitation occurs upon dilution, you can try adjusting the pH of the final solution. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter until the precipitate dissolves. Be mindful that significant changes in pH can affect your experimental system.

    • For cell-based assays, ensure the final pH of your working solution is within the physiological range tolerated by your cells (typically pH 7.2-7.4).

Diagram: Workflow for Solubilizing this compound

cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh DAMPA Powder dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso vortex Vortex/Sonicate dissolve_dmso->vortex store Store at -20°C to -80°C vortex->store add_to_buffer Slowly Add Stock to Aqueous Buffer store->add_to_buffer check_solubility Check for Precipitation add_to_buffer->check_solubility adjust_ph Adjust pH with Dilute Base (if needed) check_solubility->adjust_ph Precipitation Occurs final_solution Final Soluble Working Solution check_solubility->final_solution No Precipitation adjust_ph->final_solution

Caption: A step-by-step workflow for the successful solubilization of this compound.

Observation: The compound precipitates out of solution over time during my experiment.

Potential Cause 1: Compound Instability in Aqueous Media

Pteridine-containing molecules can be susceptible to degradation in aqueous environments, especially with prolonged incubation at 37°C.

Solution:

  • Prepare Fresh Working Solutions: It is highly recommended to prepare fresh dilutions of DAMPA in your aqueous buffer immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Minimize Exposure to Light and Elevated Temperatures: Protect your stock and working solutions from light by using amber vials or covering tubes with foil. Minimize the time that solutions are kept at room temperature or 37°C before being added to the assay.

Potential Cause 2: Interaction with Media Components

Complex cell culture media contain a variety of components, such as salts, amino acids, and vitamins, that can potentially interact with your compound and reduce its stability or solubility. Some components in cell culture media can be reactive and contribute to the degradation of sensitive compounds.[6][7]

Solution:

  • Serum Supplementation: For cell-based assays, the presence of serum can sometimes enhance the stability of hydrophobic compounds by binding to proteins like albumin. If your experimental design allows, consider if the presence of serum improves the stability of DAMPA.

  • Test Stability in Your Specific Medium: If you continue to experience precipitation, it may be necessary to empirically test the stability of DAMPA in your specific cell culture medium over the time course of your experiment. This can be done by preparing the final working solution, incubating it under your experimental conditions (e.g., 37°C, 5% CO2), and observing for precipitation at different time points.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the following table provides general guidance based on the properties of pteridine derivatives and poorly soluble acidic compounds.

Solvent/BufferExpected SolubilityRecommendations
DMSO HighRecommended primary solvent for stock solutions.
Ethanol ModerateCan be considered as an alternative to DMSO for stock solutions.
Water (acidic pH) Very LowAvoid dissolving directly in acidic aqueous solutions.
Water (neutral to alkaline pH) Low to ModerateSolubility increases with pH.
PBS (pH 7.4) LowDirect dissolution is challenging; use a DMSO stock and dilute carefully.
Cell Culture Media (pH 7.2-7.4) LowSimilar to PBS; prepare fresh and be aware of potential interactions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 325.33 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber-colored tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tube

Procedure:

  • Calculate Dilution: To prepare 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM DMSO stock solution. The final DMSO concentration will be 1%.

  • Dilution: In a sterile conical tube, add 990 µL of the pre-warmed cell culture medium.

  • Addition of Stock: While gently vortexing or swirling the medium, slowly add the 10 µL of the 10 mM DMSO stock solution dropwise to the medium. This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Mix: Gently mix the final solution.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Diagram: Logical Troubleshooting for DAMPA Precipitation

start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock check_dilution Was the dilution performed correctly? (Slow addition to aqueous phase) check_stock->check_dilution Yes solution_dmso Re-dissolve stock solution. Consider gentle warming/sonication. check_stock->solution_dmso No check_ph Is the final pH of the aqueous medium > 7.0? check_dilution->check_ph Yes solution_dilution Re-prepare working solution with slow addition. check_dilution->solution_dilution No check_freshness Was the working solution freshly prepared? check_ph->check_freshness Yes solution_ph Adjust pH of the final solution upwards carefully. check_ph->solution_ph No solution_freshness Always prepare working solutions fresh before use. check_freshness->solution_freshness No consider_stability Consider compound stability in the specific medium over time. check_freshness->consider_stability Yes

Caption: A logical decision tree for troubleshooting precipitation issues with this compound.

References

Technical Support Center: Isolating Deoxyaminopteroic Acid (DAMPA) from Methotrexate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the isolation of Deoxyaminopteroic Acid (DAMPA) from methotrexate (MTX). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical transformation and purification process.

Introduction: The Chemistry of Conversion

This compound (DAMPA), also known as 4-deoxy-4-amino-N¹⁰-methylpteroic acid, is a primary metabolite and degradation product of the widely used anti-cancer and immunosuppressant drug, methotrexate.[1] The structural difference lies in the cleavage of the amide bond that links the pteroic acid core to the L-glutamate moiety in methotrexate. This conversion can be achieved through chemical hydrolysis (acidic or basic) or enzymatic cleavage.[2][3][4][5]

The isolation of pure DAMPA is crucial for various research applications, including metabolism studies, impurity profiling of methotrexate-based drugs, and as a reference standard in analytical methods. However, the structural similarity between DAMPA and the parent drug, methotrexate, presents significant purification challenges. This guide will address these challenges head-on, providing practical, experience-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for generating DAMPA from methotrexate?

There are two main approaches for the hydrolysis of methotrexate to yield DAMPA:

  • Alkaline Hydrolysis: This is a common and straightforward method involving the treatment of methotrexate with a base, such as sodium hydroxide. The process effectively cleaves the amide bond.

  • Acidic Hydrolysis: Alternatively, acidic conditions, for instance, using sulfuric acid, can also be employed to catalyze the hydrolysis of the amide linkage.[2][3]

  • Enzymatic Hydrolysis: Carboxypeptidase-G2 (CPDG2) is an enzyme that specifically cleaves the glutamate residue from methotrexate, yielding DAMPA. This method is highly specific but may be less accessible for routine laboratory synthesis.[4]

Q2: Why is the separation of DAMPA from unreacted methotrexate so challenging?

The difficulty in separation arises from their very similar chemical structures. Both molecules share the same pteroic acid core, which dictates many of their physicochemical properties. Key factors contributing to the challenge include:

  • Similar Polarity: The core structure is identical, leading to comparable solubility in many solvent systems.

  • Overlapping pKa Values: Both molecules possess multiple ionizable groups, resulting in similar charge states across a range of pH values, which complicates separations based on ion-exchange chromatography or pH-mediated extraction. Methotrexate has pKa values around 4.8 and 5.5.[2]

  • Potential for Co-precipitation/Co-crystallization: Due to their structural similarities, they can sometimes crystallize together, making purification by crystallization difficult without careful optimization.

Q3: What are the expected side products during the hydrolysis of methotrexate?

Besides unreacted methotrexate and the desired DAMPA, other impurities can form, particularly under harsh hydrolysis conditions:

  • Under acidic conditions: Prolonged exposure to strong acids can lead to further degradation of the pteridine ring.

  • Under basic conditions: Alkaline hydrolysis can sometimes result in byproducts like N¹⁰-methyl folic acid.[5][6]

  • Photodegradation Products: Methotrexate is sensitive to light, which can lead to the formation of degradation products like 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid, especially if the reaction is not protected from light.

Experimental Protocols & Workflows

Protocol 1: Alkaline Hydrolysis of Methotrexate

This protocol provides a general procedure for the basic hydrolysis of methotrexate.

Materials:

  • Methotrexate

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Appropriate organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolution: Dissolve methotrexate in a minimal amount of 0.1 M NaOH solution with stirring.

  • Hydrolysis: Heat the solution at a controlled temperature (e.g., 50-70°C) and monitor the reaction progress by HPLC.

  • Neutralization & Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to ~7.0 using 1 M HCl. This step is critical as the solubilities of both MTX and DAMPA are pH-dependent.

  • Extraction (Optional): Depending on the scale and downstream purification, an initial extraction with an immiscible organic solvent like ethyl acetate can be performed to remove some impurities. However, due to the polar nature of both compounds, this may not be highly effective for separation from each other.

  • Preparation for Chromatography: The aqueous solution containing DAMPA and unreacted MTX should be filtered through a 0.45 µm filter before injection onto an HPLC system.

Visualizing the Workflow: From MTX to DAMPA

hydrolysis_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_workup Step 2: Work-up cluster_purification Step 3: Purification cluster_final Step 4: Isolation MTX Methotrexate Solution Reaction Add 0.1M NaOH Heat (50-70°C) MTX->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Neutralization Cool to RT Adjust pH to ~7.0 with HCl Monitoring->Neutralization Filtration Filter (0.45 µm) Neutralization->Filtration Prep_HPLC Preparative HPLC Filtration->Prep_HPLC Fractions Collect DAMPA Fractions Prep_HPLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure_DAMPA Pure DAMPA Evaporation->Pure_DAMPA

Caption: Workflow for DAMPA production and isolation.

Troubleshooting Guide

This section addresses specific issues that may arise during the isolation of DAMPA.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of DAMPA Incomplete Hydrolysis: Reaction time or temperature may be insufficient.- Increase reaction time and continue to monitor by HPLC until MTX is consumed. - Gradually increase the reaction temperature, but be cautious of potential side product formation.
Degradation of Product: Harsh basic conditions or prolonged heating can degrade DAMPA.- Use a milder base or lower concentration. - Perform the reaction at the lowest effective temperature.
Poor Separation in HPLC Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for the separation of ionizable compounds like MTX and DAMPA. Operating near the pKa of either compound can lead to poor peak shape and resolution.- Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of both MTX and DAMPA.[7][8] - For reversed-phase HPLC, a mobile phase with a pH around 3-4 often provides good separation by suppressing the ionization of the carboxylic acid groups.
Co-elution of Impurities: Other structurally similar impurities may be present.- Optimize the gradient elution profile to enhance resolution. - Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.
Peak Tailing in HPLC Secondary Interactions: Basic amine groups in MTX and DAMPA can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.- Use a mobile phase with a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce these interactions.[9] - Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. - Use a modern, end-capped column with minimal residual silanol activity.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample before injection.[10]
Difficulty in Crystallizing DAMPA Presence of Impurities: Unreacted MTX or other byproducts can inhibit crystal formation.- Ensure the DAMPA fraction collected from preparative HPLC is of high purity before attempting crystallization.
Inappropriate Solvent System: The solubility of DAMPA is a key factor in selecting a suitable crystallization solvent.- DAMPA is soluble in DMSO.[11] Consider using a solvent/anti-solvent system, such as DMSO/water or DMSO/acetone, to induce crystallization. - Experiment with slow evaporation or vapor diffusion techniques.
Visualizing Key Concepts

Chemical Structures:

structures cluster_mtx Methotrexate (MTX) cluster_dampa This compound (DAMPA) mtx mtx dampa dampa

Caption: Structures of Methotrexate and DAMPA.

Hydrolysis Reaction:

hydrolysis_reaction MTX Methotrexate DAMPA DAMPA MTX->DAMPA Hydrolysis (H₂O, H⁺ or OH⁻) Glutamate L-Glutamate MTX->Glutamate Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis of Methotrexate to DAMPA.

References

Technical Support Center: Deoxyaminopteroic Acid (DAPA) Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Deoxyaminopteroic Acid (DAPA) immunoassays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing immunoassays to detect and quantify DAPA. As a key metabolite of the widely used chemotherapeutic agent methotrexate, accurate measurement of DAPA is critical in pharmacokinetic studies and in clinical settings, particularly in patients undergoing glucarpidase rescue therapy.[1][2][3]

Immunoassays, while powerful, are susceptible to interferences that can compromise results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential cross-reactivity issues and ensure the accuracy and reliability of your DAPA immunoassay data.

Frequently Asked Questions (FAQs)

Q1: My DAPA immunoassay is showing unexpectedly high results. What could be the cause?

A high signal in your DAPA immunoassay is often indicative of cross-reactivity with structurally similar molecules present in the sample. The most common cross-reactant is the parent drug, methotrexate (MTX), from which DAPA is derived.[2][4] Other potential cross-reactants include aminopterin, folic acid, and other metabolites of methotrexate such as 7-hydroxymethotrexate.[2][5][6]

Q2: What is the structural basis for cross-reactivity in DAPA immunoassays?

Cross-reactivity arises when the antibodies used in the immunoassay bind to molecules other than the target analyte, in this case, DAPA. This is typically due to shared structural motifs, or epitopes, between DAPA and the interfering substance. DAPA, methotrexate, aminopterin, and folic acid all share a common pteridine ring structure, which is often the primary target for antibody recognition in these assays.[5][6]

Q3: Can the sample matrix interfere with my DAPA immunoassay?

Yes, components of the sample matrix can interfere with immunoassay results. While cross-reactivity from structurally related molecules is a primary concern, other factors such as high concentrations of proteins, lipids, or the presence of heterophilic antibodies in the sample can also lead to inaccurate results.

Q4: Are there alternative methods to confirm my DAPA immunoassay results?

For confirmation of DAPA concentrations, especially in cases of suspected cross-reactivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard.[2] This method offers higher specificity and can distinguish between DAPA and its structurally similar analogs.

Troubleshooting Guide

Issue 1: Consistently High Background Signal

Possible Cause: Non-specific binding of antibodies to the plate or other sample components.

Troubleshooting Steps:

  • Optimize Blocking: Ensure that the blocking buffer is fresh and that the incubation time is sufficient to block all non-specific binding sites on the microplate wells.

  • Increase Washing Steps: Inadequate washing can leave behind unbound antibodies, leading to a high background. Increase the number and vigor of wash steps.

  • Check Reagent Quality: Ensure that all reagents, including antibodies and conjugates, are within their expiration dates and have been stored correctly.

Issue 2: Poor Reproducibility Between Replicates

Possible Cause: Inconsistent pipetting, improper mixing of reagents, or temperature variations across the plate.

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all additions.

  • Thorough Mixing: Gently mix all reagents and samples before adding them to the wells.

  • Temperature Control: Ensure uniform temperature across the plate during incubations to avoid "edge effects."

Issue 3: Suspected Cross-Reactivity with Methotrexate or Other Analogs

Possible Cause: The presence of methotrexate, 7-hydroxymethotrexate, aminopterin, or folic acid in the samples is causing a false-positive signal.

Experimental Workflow for Specificity Testing:

Caption: Workflow for assessing immunoassay specificity.

Detailed Protocol for Specificity Testing:

  • Prepare a standard curve for DAPA according to the assay protocol.

  • Prepare stock solutions of potential cross-reactants (e.g., methotrexate, 7-hydroxymethotrexate, aminopterin, folic acid) at a high concentration.

  • Create a series of dilutions for each potential cross-reactant.

  • Run the immunoassay with these dilutions in the same manner as the DAPA standards.

  • Calculate the concentration of each cross-reactant that gives a signal equivalent to the 50% binding point (IC50) of the DAPA standard curve.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of DAPA / IC50 of Cross-Reactant) x 100

Interpretation of Results: A high percentage of cross-reactivity indicates that the antibody has a significant affinity for the tested compound, which could lead to inaccurate measurements in samples containing that compound.

Understanding Structural Similarities

The following diagram illustrates the structural similarities between DAPA and common cross-reactants, highlighting the shared pteridine core.

Caption: Shared pteridine core of DAPA and its analogs.

Data Summary: Potential Cross-Reactants in DAPA Immunoassays

CompoundChemical StructureRationale for Potential Cross-Reactivity
This compound (DAPA) 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acidTarget Analyte
Methotrexate (MTX) N-[4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoyl]-L-glutamic acidParent drug of DAPA with a very similar core structure.[4]
Aminopterin N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acidStructurally very similar to methotrexate, differing by a single methyl group.[7]
Folic Acid N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acidShares the pteroic acid backbone with DAPA.[5][6]
7-hydroxymethotrexate 7-hydroxy-N-[4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoyl]-L-glutamic acidA major metabolite of methotrexate with a similar structure.[2][4]
Pteroic Acid 4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoic acidThe core structure of folic acid and related compounds.[8][9]

References

Technical Support Center: Antifolate Assay Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Antifolate Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antifolate analysis. Here, we address common and complex issues encountered during experimentation, providing not just solutions but also the underlying principles to empower your research. Our goal is to ensure the integrity and reliability of your data through a deep understanding of assay mechanics and potential pitfalls.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge and common queries essential for anyone working with antifolate assays.

Q1: What are the primary types of antifolate assays, and which one should I choose?

A1: The selection of an antifolate assay depends on your specific research question, required throughput, and available resources. There are three main categories:

  • Microbiological Assays (MA): Considered a traditional and accurate method, the MA uses folate-dependent bacteria (e.g., Lactobacillus rhamnosus) to measure total folate levels. The growth of the bacteria is proportional to the amount of folate in the sample. While it requires simple instrumentation, it is low-throughput and susceptible to interference from antibiotics and other antifolates[1][2].

  • Protein-Binding Assays (PBA): These are typically automated immunoassays, such as Chemiluminescent Microparticle Immunoassay (CMIA), that are common in clinical labs.[3] They utilize folate-binding proteins (FBP) and offer high precision (CVs often <5%) and ease of use.[1][4] However, they can suffer from questionable accuracy due to the varying affinity of FBP for different folate forms, significant lot-to-lot variability, and matrix effects upon sample dilution.[1]

  • Chromatography-Based Assays: Methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer the highest specificity, accuracy, and precision. They can distinguish between different forms of folate, which is crucial for detailed metabolic studies.[1] The main drawbacks are the technical complexity and high cost of instrumentation and operation.[1]

Comparison of Common Antifolate Assay Methodologies

FeatureMicrobiological Assay (MA)Protein-Binding Assay (PBA)Chromatography (LC-MS/MS)
Principle Bacterial GrowthCompetitive/Non-competitive BindingPhysicochemical Separation
Specificity Measures total biological folateVaries by folate formHigh (Isomer-specific)
Precision ModerateGood (~5% CV)[1]Excellent
Accuracy GoodQuestionable[1]Excellent
Throughput LowHighModerate
Common Issues Antibiotic interferenceLot-to-lot variability, Matrix effects[1]Technically complex, Expensive[1]
Q2: My assay is showing high variability between replicates. What are the initial checks I should perform?

A2: High variability, or poor precision, is a common issue that can often be resolved by reviewing fundamental laboratory techniques and assay setup.[5]

  • Pipetting Technique: Inconsistent pipetting is a primary source of error. Ensure pipettes are calibrated and that you are using the correct technique (e.g., consistent speed, correct immersion depth, avoiding air bubbles).

  • Reagent Preparation: Confirm that all reagents, standards, and controls were prepared correctly and are thoroughly mixed before use. Inadequate mixing can lead to concentration gradients within a solution.

  • Temperature Control: Incubations should occur at the specified temperature. Stacking plates during incubation can create temperature gradients, leading to inconsistent results across the plate.[5]

  • Washing Steps: Inadequate or inconsistent washing in plate-based assays (like ELISA) can leave behind unbound reagents, contributing to variability. Ensure all wells are aspirated completely and that washer ports are not clogged.

  • Plate/Sample Handling: Protect samples and reagents from light, especially when measuring light-sensitive folates.[6] Ensure there are no fingerprints or dirt on the bottom of microplates if using a bottom-reading instrument.[5]

In-Depth Troubleshooting Guides

This section provides structured approaches to identify and mitigate specific, more complex sources of assay interference.

Guide 1: Investigating and Mitigating Matrix Effects

The "matrix" refers to all the components in a sample other than the analyte of interest. These components can interfere with the assay chemistry, causing either positive or negative bias.[1][7]

Issue: My results are inconsistent when I dilute my samples. Spiked recovery experiments show poor recovery (<80% or >120%).

Causality: Matrix components can interfere with antibody-antigen binding, enzyme activity, or signal generation. This interference is often concentration-dependent, which is why the issue becomes apparent upon sample dilution.[1]

Workflow for Diagnosing and Mitigating Matrix Effects

Caption: Workflow for diagnosing and mitigating matrix effects.

Detailed Mitigation Protocols:

  • Optimize Sample Dilution:

    • Objective: To dilute the interfering substances to a point where they no longer affect the assay, while keeping the analyte concentration within the quantifiable range.

    • Protocol:

      • Create a dilution series of your sample pool (e.g., 1:2, 1:5, 1:10, 1:20) using the assay buffer.

      • Analyze each dilution.

      • Calculate the endogenous concentration of the analyte from each dilution, correcting for the dilution factor.

      • The optimal dilution is the lowest one that provides consistent, linear results.

  • Use Matrix-Matched Calibrators:

    • Objective: To ensure that the standards/calibrators experience the same matrix effects as the unknown samples, thereby canceling out the interference.

    • Protocol:

      • Obtain a sample of the matrix that is free of the analyte (e.g., serum from an untreated animal).

      • Prepare your calibration curve by spiking known concentrations of the analyte into this analyte-free matrix.

      • Use this new calibration curve to quantify your unknown samples.

  • Sample Pre-treatment:

    • Objective: To remove interfering substances before analysis.

    • Protocol (Example: Acid Dissociation): This technique can be effective for disrupting interfering protein-protein interactions.[8]

      • Determine the optimal acid and concentration (e.g., acetic acid, HCl) that dissociates the interference without degrading the analyte.[8]

      • Add the selected acid to the sample and incubate for a defined period.

      • Neutralize the sample with a base to bring the pH back into the optimal range for the assay.

      • Analyze the treated sample. This method requires careful validation to ensure the treatment itself doesn't introduce new interferences.[8]

Guide 2: Managing Interference from Endogenous and Exogenous Antibodies

Immunoassays are susceptible to interference from antibodies present in the sample, such as heterophilic antibodies or human anti-animal antibodies (HAAA), which can lead to false-positive or false-negative results.[7][9]

Issue: My assay produces unexpectedly high (false positive) or low (false negative) results that are not clinically or biologically plausible. The issue is sample-specific.

Causality:

  • False Positives: Heterophilic antibodies can bridge the capture and detection antibodies in a sandwich immunoassay, mimicking the presence of the analyte.[9]

  • False Negatives: These antibodies can bind to the assay's reagent antibodies, blocking them from binding to the intended analyte.

Mechanism of Heterophilic Antibody Interference

G cluster_0 Normal Sandwich Assay cluster_1 False Positive Interference CaptureAb1 Capture Ab Analyte1 Antifolate CaptureAb1->Analyte1 DetectionAb1 Detection Ab Analyte1->DetectionAb1 CaptureAb2 Capture Ab HeteroAb Heterophilic Ab CaptureAb2->HeteroAb Bridges antibodies DetectionAb2 Detection Ab HeteroAb->DetectionAb2

Caption: Heterophilic antibodies can cause false positives by bridging assay antibodies.

Detailed Mitigation Protocols:

  • Use of Blocking Agents:

    • Objective: To add non-specific immunoglobulins to the assay buffer that bind up the interfering heterophilic antibodies.

    • Protocol:

      • Supplement your assay buffer or sample diluent with commercially available heterophilic antibody blockers or non-specific IgG from the same species as your primary antibodies (e.g., non-specific mouse IgG).

      • Re-test the problematic samples. A significant change in the result upon addition of the blocker confirms heterophilic antibody interference.

  • Serial Dilution:

    • Objective: To check for non-linear dilution effects characteristic of this type of interference.

    • Protocol:

      • Perform a serial dilution of the suspect sample.

      • If interfering antibodies are present, the results will often not be linear upon dilution. For example, a high false-positive result may decrease more than expected with dilution.

  • Re-analysis with an Alternative Assay:

    • Objective: To use a method with a different principle or different antibody components that are unlikely to be affected by the same interfering antibody.

    • Protocol:

      • If available, re-test the sample using an assay from a different manufacturer or a different methodology (e.g., LC-MS/MS instead of an immunoassay).

      • Concordance between the two distinct methods increases confidence in the result. Discrepancy suggests interference in one of the assays.

Guide 3: Overcoming Drug Target Interference

In the development of antifolate drugs, the drug's target (e.g., a soluble folate receptor) can circulate in the sample and interfere with anti-drug antibody (ADA) assays.[10][11]

Issue: An ADA assay shows a false-positive signal in pre-dose samples or a false-negative result in the presence of the drug.

Causality: A soluble dimeric or multimeric drug target can bridge the drug-conjugate reagents in a bridging ADA assay, leading to a false-positive signal.[8] Conversely, the target can bind to the ADA, preventing it from being detected, causing a false-negative result.[10]

Detailed Mitigation Protocols:

  • Acid Dissociation:

    • Objective: To disrupt the interaction between the ADA and the drug or drug target, allowing for detection of the ADA.[8]

    • Protocol:

      • Treat the sample with a weak acid (e.g., acetic acid) or strong acid (e.g., HCl) to lower the pH and dissociate immune complexes.[8]

      • After a brief incubation, neutralize the sample with a high-molarity buffer to return the pH to neutral.

      • Immediately analyze the sample in the ADA assay. This is a widely used and effective method.

  • Immunodepletion of the Target:

    • Objective: To physically remove the interfering target from the sample prior to analysis.[11]

    • Protocol:

      • Use an anti-target antibody conjugated to a solid phase (e.g., magnetic beads).

      • Incubate the sample with the beads to capture the soluble target.

      • Separate the beads from the sample using a magnet.

      • Analyze the supernatant (the target-depleted sample) in the ADA assay. This approach must be validated to ensure the anti-target antibody doesn't interfere with the assay.[8]

  • Competitive Inhibition with an Anti-Target Antibody:

    • Objective: To add a reagent that binds to the soluble target and prevents it from bridging the assay reagents.[12]

    • Protocol:

      • Spike a high concentration of a specific anti-target antibody into the sample.

      • This antibody will bind to the circulating target, preventing it from cross-linking the drug conjugates in the assay.

      • This strategy is effective for mitigating false positives caused by dimeric or multimeric targets.[12]

References

Validation & Comparative

A Comparative Guide to the Enzyme Inhibition Kinetics of Deoxyaminopteroic Acid and Aminopterin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This makes DHFR a well-established and critical target for therapeutic intervention, particularly in the treatment of cancer and certain infectious diseases characterized by rapid cell proliferation.

This guide focuses on two potent inhibitors of DHFR: the well-characterized antifolate drug aminopterin and the lesser-known methotrexate metabolite, Deoxyaminopteroic Acid (DAMPA). By examining their respective enzyme inhibition kinetics, we aim to provide a clear, data-driven comparison of their potency and potential therapeutic utility.

Molecular Structure: A Tale of Two Folate Analogs

The inhibitory activity of both aminopterin and this compound stems from their structural similarity to the natural substrate of DHFR, dihydrofolate. This structural mimicry allows them to bind to the active site of the enzyme, competitively inhibiting its function.

Aminopterin , with the chemical formula C19H20N8O5, is a direct analog of folic acid, differing by the substitution of an amino group for a hydroxyl group at the C4 position of the pteridine ring. This seemingly minor alteration has profound implications for its binding affinity to DHFR.

This compound (DAMPA) , with the chemical formula C15H15N7O2, is a principal metabolite of the widely used anticancer drug, methotrexate. Structurally, it is 4-amino-4-deoxy-N10-methylpteroic acid. Unlike aminopterin and methotrexate, DAMPA lacks the glutamate moiety.

Comparative Analysis of Enzyme Inhibition Kinetics

The potency of an enzyme inhibitor is quantitatively described by several kinetic parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a more potent inhibitor.

InhibitorTarget EnzymeKiIC50Relative Potency
Aminopterin Human DHFR3.7 pM-High
This compound (DAMPA) L. casei DHFR--3.9% that of Methotrexate[1]
This compound (DAMPA) B. gibsoni DHFR-TS-~2.6 µM[2]Moderate

Aminopterin is an exceptionally potent inhibitor of human DHFR, with a reported Ki value in the low picomolar range (3.7 pM). This indicates an extremely high affinity for the enzyme's active site. Aminopterin is classified as a slow, tight-binding inhibitor, meaning it forms a stable, long-lasting complex with the enzyme.

This compound (DAMPA) , in contrast, exhibits significantly lower inhibitory potency. Direct kinetic data for DAMPA against human DHFR is scarce in the literature. However, a study on DHFR from Lactobacillus casei found that DAMPA was only 3.9% as effective an inhibitor as methotrexate[1]. While not a direct comparison to aminopterin against human DHFR, this provides a valuable semi-quantitative measure of its reduced potency. Furthermore, against the bifunctional DHFR-thymidylate synthase of the parasite Babesia gibsoni, DAMPA displayed an IC50 of approximately 2.6 µM, indicating moderate inhibitory activity[2]. The lack of the glutamate tail in DAMPA is a likely contributor to its reduced affinity for DHFR compared to aminopterin and methotrexate.

Experimental Protocol: Determination of DHFR Inhibition Kinetics

To empirically determine and compare the inhibition kinetics of compounds like this compound and aminopterin, a standardized in vitro DHFR activity assay is employed. The following protocol outlines a typical spectrophotometric method.

Principle

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The rate of this decrease is directly proportional to the DHFR activity. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents
  • Purified recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Test inhibitors (this compound, aminopterin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of DHFR in a suitable storage buffer.

    • Prepare stock solutions of DHF and NADPH in the assay buffer. The final concentrations in the assay will typically be in the low micromolar range.

    • Prepare serial dilutions of the test inhibitors (this compound and aminopterin) in the assay buffer to cover a wide concentration range for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • A fixed concentration of DHFR enzyme.

      • Varying concentrations of the inhibitor.

      • A fixed concentration of NADPH.

    • Include control wells:

      • No inhibitor control: Contains all components except the inhibitor.

      • No enzyme control: Contains all components except the enzyme, to measure background NADPH oxidation.

  • Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fixed concentration of DHF to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.

    • Correct the velocities for the background rate of NADPH oxidation (from the no-enzyme control).

    • For IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

    • For Ki Determination: Perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk or non-linear regression analysis).

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

Folate_Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF Product Inhibitors Aminopterin & This compound Inhibitors->DHFR Inhibition

Caption: The folate metabolic pathway and the point of DHFR inhibition.

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (DHFR, DHF, NADPH, Inhibitors) Plate_Setup Set up 96-well Plate (Enzyme, Buffer, Inhibitor, NADPH) Reagents->Plate_Setup Incubation Pre-incubate at Constant Temperature Plate_Setup->Incubation Initiation Initiate Reaction with DHF Incubation->Initiation Measurement Kinetic Measurement at 340 nm Initiation->Measurement Velocity_Calc Calculate Initial Velocities (V₀) Measurement->Velocity_Calc IC50_Ki_Det Determine IC50 and Ki Values Velocity_Calc->IC50_Ki_Det

Caption: Experimental workflow for a DHFR inhibition assay.

Conclusion and Future Directions

This guide provides a comparative analysis of the enzyme inhibition kinetics of this compound and aminopterin against their common target, DHFR. The available data unequivocally demonstrates that aminopterin is a significantly more potent inhibitor of human DHFR than this compound. The picomolar Ki of aminopterin underscores its high affinity and its established role as a powerful antifolate agent.

The lower potency of this compound is likely attributable to the absence of the glutamate moiety, which is known to be crucial for strong binding to the DHFR active site. While direct kinetic data for DAMPA on human DHFR is lacking, its characterization as a metabolite of methotrexate with reduced inhibitory activity is an important consideration in understanding the overall pharmacological profile of its parent drug.

For researchers in drug development, this comparative guide highlights the critical structure-activity relationships that govern the potency of DHFR inhibitors. Further research to obtain precise kinetic parameters (Ki and IC50) for this compound against human DHFR would be valuable for a more complete and direct comparison. The detailed experimental protocol provided herein offers a robust framework for conducting such investigations and for the screening and characterization of novel DHFR inhibitors.

References

The Litmus Test for Methotrexate Metabolism: A Comparative Guide to Validating Deoxyaminopteroic Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring for methotrexate (MTX), a cornerstone treatment for a spectrum of cancers and autoimmune diseases, the pursuit of precise and reliable biomarkers is paramount.[1][2] While plasma concentrations of the parent drug are routinely monitored, they often fall below pharmacologically effective levels rapidly, making them an unreliable predictor of either therapeutic efficacy or impending toxicity.[2] This guide delves into the validation of 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), a metabolite of MTX, as a potential biomarker. It provides an objective comparison with established and emerging biomarkers, supported by experimental data and validation protocols, to empower researchers in making informed decisions for their monitoring strategies.

The Rationale Behind Biomarker-Guided Methotrexate Therapy

Methotrexate, an antifolate agent, exerts its therapeutic effects by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and subsequent cell proliferation.[1] However, the inter-individual variability in patient response and the narrow therapeutic index of MTX necessitate careful monitoring to optimize dosing and mitigate severe adverse effects, such as myelosuppression and hepatotoxicity.[1][3] The focus has thus shifted towards monitoring intracellular metabolites, which may better reflect the drug's activity at its site of action.

Deoxyaminopteroic Acid (DAMPA): A Metabolite of Interest

DAMPA is a metabolite of methotrexate. While it is considered a minor metabolite under normal physiological conditions, its significance comes to the forefront in specific clinical scenarios.[4]

Biochemical Formation of DAMPA

There are two primary pathways for the formation of DAMPA from methotrexate:

  • Endogenous Metabolism: In the gastrointestinal tract, intestinal bacteria can hydrolyze the glutamate moiety from methotrexate, forming DAMPA. Quantitative assessment of urinary excretion suggests that a major portion of this compound is derived from methotrexate metabolism in the body.[5]

  • Enzymatic Cleavage by Glucarpidase: In cases of high-dose methotrexate-induced nephrotoxicity, the rescue agent glucarpidase (carboxypeptidase G2) is administered. This enzyme rapidly cleaves methotrexate into DAMPA and glutamate, which are non-toxic and more readily eliminated.[6][7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Figure 1: Pathways of this compound (DAMPA) Formation from Methotrexate (MTX)."; fontname="Arial"; fontsize=10; }

The Analytical Challenge: Detecting DAMPA with Precision

The validation of DAMPA as a biomarker is critically dependent on the analytical methods used for its quantification. The two most common approaches are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Immunoassays: A Double-Edged Sword

Immunoassays are widely used for therapeutic drug monitoring due to their speed and ease of use. However, when it comes to methotrexate, they are often plagued by a significant drawback: cross-reactivity with its metabolites.[3]

Several studies have shown that immunoassays for methotrexate exhibit substantial cross-reactivity with DAMPA.[3][4][8][9][10] This can lead to an overestimation of methotrexate concentrations, potentially resulting in unnecessary and prolonged administration of rescue agents like leucovorin.[3][9] The ARK Methotrexate Assay, for instance, shows significant cross-reactivity with DAMPA, making it unsuitable for testing specimens from patients who have received glucarpidase.[4][10]

LC-MS/MS: The Gold Standard for Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the accurate quantification of methotrexate and its metabolites, including DAMPA.[3][9][11] Its high specificity allows for the distinct measurement of each compound, even in the presence of structurally similar molecules.

FeatureImmunoassaysLC-MS/MS
Specificity Low to moderate; significant cross-reactivity with DAMPA and 7-OH-MTX[3][4][8][9][10]High; capable of distinguishing between MTX and its metabolites[3][9][11]
Sensitivity Generally lower than LC-MS/MSHigh; can detect low concentrations of analytes[3]
Accuracy Can be compromised by cross-reactivity, leading to overestimation[3][9]High; considered the gold standard for accuracy[3][9]
Throughput High; suitable for routine clinical monitoringLower than immunoassays, but improving with automation
Cost Generally lowerHigher initial instrument cost and operational complexity
Clinical Utility Suitable for routine MTX monitoring in the absence of glucarpidase treatment[3][9]Essential for accurate monitoring, especially after glucarpidase administration[11]

A Better Indicator? The Case for Methotrexate Polyglutamates (MTX-PGs)

While DAMPA provides valuable information in specific clinical contexts, the intracellularly formed methotrexate polyglutamates (MTX-PGs) are increasingly recognized as more robust biomarkers of both the efficacy and toxicity of methotrexate therapy, particularly at the low doses used in treating inflammatory diseases.[12][13][14][15]

MTX is converted into MTX-PGs within cells by the enzyme folylpolyglutamate synthetase.[1] These polyglutamated forms are retained within the cell and are more potent inhibitors of key enzymes in the folate pathway.[1] Clinical studies have demonstrated a significant association between higher erythrocyte MTX-PG concentrations and lower disease activity in patients with rheumatoid arthritis, juvenile idiopathic arthritis, and psoriasis.[2][13][14][15]

The analysis of MTX-PGs is exclusively performed using chromatography-based methods, primarily LC-MS/MS, due to the need to separate and quantify the different polyglutamate chains (typically MTX-PG1 to MTX-PG7).[12][16][17]

BiomarkerDAMPAMethotrexate Polyglutamates (MTX-PGs)
Cellular Location Extracellular (plasma, urine)Intracellular (accumulate in red blood cells and other tissues)[1]
Clinical Relevance Primarily an indicator of MTX breakdown, especially after glucarpidase administration[6]Correlate with therapeutic efficacy and toxicity of MTX[2][12][13][14][15]
Analytical Method LC-MS/MS for specific measurement; immunoassays are prone to cross-reactivity[3][9]Exclusively LC-MS/MS for separation and quantification of different polyglutamate forms[12][16][17]
Advantages Can indicate rapid MTX clearance by glucarpidaseBetter reflection of the drug's intracellular activity and long-term exposure
Disadvantages Limited utility as a direct marker of therapeutic effectMore complex sample preparation and analysis

Trustworthiness by Design: A Step-by-Step Protocol for Validating a DAMPA Assay using LC-MS/MS

The validation of a bioanalytical method is crucial to ensure the reliability and reproducibility of the data. The following is a detailed protocol for the validation of an LC-MS/MS method for the quantification of DAMPA in human plasma, based on established guidelines.[18][19]

dot graph TD { rankdir=LR; subgraph "Pre-Validation" A[Method Development] --> B[Preparation of Standards & QCs]; end subgraph "Validation Experiments" C[Selectivity & Specificity] --> D[Calibration Curve & Linearity]; D --> E[Accuracy & Precision]; E --> F[Recovery & Matrix Effect]; F --> G[Stability]; end subgraph "Post-Validation" H[In-Study Validation] --> I[Reporting]; end A --> C; B --> D; G --> H; } caption { label="Figure 2: Workflow for the Validation of a DAMPA Biomarker Assay."; fontname="Arial"; fontsize=10; }

I. Materials and Reagents
  • DAMPA reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for DAMPA

  • Human plasma (drug-free)

  • HPLC-grade solvents (methanol, acetonitrile, water)

  • Formic acid

  • Ammonium acetate

II. Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

III. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of DAMPA and the SIL-IS in an appropriate solvent (e.g., 5% NH4OH in water).[20]

  • Working Solutions: Prepare serial dilutions of the DAMPA stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike drug-free human plasma with the DAMPA working solutions to create a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma.

IV. Sample Preparation
  • To a 100 µL aliquot of plasma sample, calibration standard, or QC, add the SIL-IS.

  • Perform protein precipitation by adding a precipitating agent (e.g., methanol with zinc sulfate).[11]

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for LC-MS/MS analysis.

V. LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable C18 or polar-RP column to achieve chromatographic separation of DAMPA from other endogenous plasma components.[20]

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode and monitor the specific precursor-to-product ion transitions for DAMPA and its SIL-IS.

VI. Validation Parameters and Acceptance Criteria

The following parameters should be evaluated with predefined acceptance criteria:

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[18]No significant interfering peaks at the retention time of the analyte in blank samples.
Calibration Curve To establish the relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.[19]Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[3]Accuracy within ±20% of nominal and precision (%CV) ≤ 20%.
Recovery To assess the efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Matrix Effect To evaluate the influence of matrix components on the ionization of the analyte.[12]The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability To ensure the analyte is stable under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; subgraph "Assay Performance" Accuracy [label="Accuracy\n(Closeness to true value)"]; Precision [label="Precision\n(Reproducibility)"]; end subgraph "Assay Reliability" Selectivity [label="Selectivity\n(Freedom from interference)"]; Stability [label="Stability\n(Analyte integrity over time)"]; end subgraph "Quantitative Range" Linearity [label="Linearity\n(Proportional response)"]; LLOQ [label="LLOQ\n(Lowest quantifiable concentration)"]; end Validation [label="Validated Biomarker Assay", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

} caption { label="Figure 3: Interrelationship of Key Biomarker Assay Validation Parameters."; fontname="Arial"; fontsize=10; }

Conclusion: A Fit-for-Purpose Approach to Biomarker Selection

The validation of this compound (DAMPA) as a biomarker for methotrexate metabolism is a nuanced endeavor. While it holds significant value in the context of high-dose methotrexate therapy and glucarpidase rescue, its utility as a routine marker of therapeutic efficacy is limited, especially when compared to the more informative intracellular methotrexate polyglutamates.

For researchers and drug development professionals, the choice of biomarker should be guided by a "fit-for-purpose" principle.

  • DAMPA is a critical biomarker for assessing the effectiveness of glucarpidase rescue and for understanding MTX clearance in patients with renal impairment. Its accurate measurement necessitates the use of specific methods like LC-MS/MS to avoid the confounding cross-reactivity observed with immunoassays.

  • MTX-PGs are superior biomarkers for monitoring the therapeutic efficacy and predicting the toxicity of low-dose methotrexate in autoimmune diseases. Their intracellular accumulation provides a more direct measure of the drug's pharmacological activity.

Ultimately, a comprehensive understanding of methotrexate's complex metabolism, coupled with robust and validated analytical methodologies, is essential for advancing personalized medicine and optimizing patient outcomes in methotrexate therapy.

References

A Comparative Analysis of Deoxyaminopteroic Acid and Other Antifolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Deoxyaminopteroic Acid (DAMPA), a primary metabolite of the widely used antifolate methotrexate, and other key antifolate agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and experimental data to provide a comprehensive understanding of the therapeutic potential and limitations of these compounds.

Introduction to Antifolates and the Folate Pathway

Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways of folic acid (vitamin B9).[1] Folic acid is a crucial precursor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2] Rapidly dividing cells, such as cancer cells and certain pathogens, have a high demand for these nucleic acid precursors, making the folate pathway an attractive target for therapeutic intervention.[3]

The primary targets for most antifolates are two key enzymes in this pathway: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).[4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folate.[5] TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the de novo synthesis of thymidine.[6] Inhibition of these enzymes leads to a depletion of essential precursors for DNA synthesis, resulting in cell cycle arrest and apoptosis.[7]

This compound (DAMPA): A Metabolite of Methotrexate

This compound, also known as 4-amino-4-deoxy-N10-methylpteroic acid, is the primary metabolite of methotrexate (MTX).[8] It is formed by the enzymatic cleavage of the terminal glutamate residue from MTX. This conversion can be mediated by carboxypeptidase-G2 (CPDG2), an enzyme used as a rescue agent in patients experiencing MTX-induced renal toxicity.[9]

Chemical Structure:

Caption: Relationship between this compound and Methotrexate.

While DAMPA shares the core pteridine ring and p-aminobenzoic acid moiety with its parent compound, the absence of the glutamate tail significantly alters its pharmacological properties.

Comparative Analysis of Antifolate Activity

This section provides a comparative analysis of DAMPA with other well-established antifolates, focusing on their mechanism of action and available experimental data.

Mechanism of Action

Antifolates can be broadly categorized based on their primary enzymatic targets:

AntifolatePrimary Target(s)
This compound (DAMPA) Primarily investigated for antimalarial activity; mechanism in human cells is less defined.[10]
Methotrexate (MTX) Dihydrofolate Reductase (DHFR)[5]
Aminopterin Dihydrofolate Reductase (DHFR)[11]
Pemetrexed Thymidylate Synthase (TS), DHFR, and Glycinamide Ribonucleotide Formyltransferase (GARFT)
Trimethoprim Dihydrofolate Reductase (DHFR) - selective for bacterial DHFR
Experimental Data: A Head-to-Head Comparison

The following tables summarize key experimental findings comparing the in vitro activity of DAMPA and other antifolates.

Table 1: In Vitro Cytotoxicity against Human Cancer Cells

CompoundCell LineAssayEndpointResultReference
This compound (DAMPA) Molt-4 (human leukemia)CytotoxicityCell ViabilityNot cytotoxic at concentrations up to 100 µM[8]
Methotrexate (MTX) Molt-4 (human leukemia)CytotoxicityCell ViabilityCytotoxic (specific IC50 not provided in the source)[8]

Insight: This data suggests that the glutamic acid moiety of methotrexate is crucial for its cytotoxic activity against human leukemia cells. The absence of this group in DAMPA renders it non-toxic in this context. It is important to note that DAMPA also did not significantly alter the cytotoxicity of methotrexate when co-administered.[8]

Table 2: In Vitro Antimalarial Activity against Plasmodium falciparum

CompoundStrainIC50 (ng/mL)IC50 (nM)Reference
This compound (DAMPA) Antifolate-sensitive446~1371[10]
This compound (DAMPA) Highly resistant812~2496[10]
Methotrexate (MTX) Not specified--

Insight: DAMPA demonstrates potent antimalarial activity, even against resistant strains of P. falciparum.[10] Interestingly, the study hypothesizes that DAMPA is converted into methotrexate within the parasite, which then acts as the active inhibitor.[10] This suggests a pro-drug-like mechanism in this specific context. Further supporting a distinct mechanism from direct DHFR inhibition, DAMPA was found to potentiate the activity of the dihydropteroate synthase (DHPS) inhibitor dapsone, but not the DHFR inhibitor chlorcycloguanil.[10][12]

The Critical Role of Polyglutamylation

A key differentiator between classical antifolates like methotrexate and its metabolite DAMPA is the ability to undergo polyglutamylation. The enzyme folylpolyglutamate synthetase (FPGS) adds additional glutamate residues to the antifolate molecule. This process has two significant consequences:

  • Intracellular Retention: Polyglutamated forms are retained within the cell for longer periods, leading to sustained inhibition of their target enzymes.[11]

  • Enhanced Enzyme Inhibition: For some antifolates, polyglutamation can increase their inhibitory potency against target enzymes.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_mono Methotrexate (Monoglutamate) MTX_poly Methotrexate (Polyglutamates) MTX_mono->MTX_poly FPGS DHFR DHFR Inhibition MTX_poly->DHFR TS TS Inhibition MTX_poly->TS DNA_synthesis DNA Synthesis Inhibited DHFR->DNA_synthesis TS->DNA_synthesis

Caption: Polyglutamylation of Methotrexate enhances intracellular retention and enzyme inhibition.

This compound, lacking the initial glutamate residue, cannot be polyglutamated. This is a likely explanation for its lack of cytotoxicity in human cancer cells, as it is not efficiently retained intracellularly to exert a sustained inhibitory effect.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following protocols provide a framework for assessing antifolate activity.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of an antifolate against a cancer cell line.

Materials:

  • Cancer cell line (e.g., Molt-4, HeLa)

  • Complete cell culture medium

  • Antifolate compounds (DAMPA, MTX, etc.)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the antifolate compounds in complete culture medium.

  • Remove the existing medium from the cells and add the media containing the different concentrations of antifolates. Include a vehicle-only control.

  • Incubate the plates for 48-72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

start Seed Cells in 96-well Plate treat Add Serial Dilutions of Antifolates start->treat incubate Incubate for 48-72 hours treat->incubate reagent Add Cell Viability Reagent incubate->reagent read Measure Absorbance/Luminescence reagent->read analyze Calculate IC50 read->analyze

Caption: Workflow for an in vitro cytotoxicity assay.

Protocol 2: DHFR Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on DHFR activity.

Materials:

  • Purified recombinant human DHFR

  • NADPH

  • Dihydrofolate (DHF)

  • Assay buffer

  • Antifolate compounds

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and DHFR enzyme in a 96-well plate.

  • Add various concentrations of the antifolate inhibitor to the wells. Include a no-inhibitor control.

  • Initiate the reaction by adding DHF.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis reveals that this compound, a major metabolite of methotrexate, has a pharmacological profile distinct from its parent compound and other classical antifolates. Key takeaways include:

  • Lack of Cytotoxicity in Human Cancer Cells: The absence of a glutamate moiety prevents polyglutamylation, leading to poor intracellular retention and a lack of cytotoxic activity in the tested human leukemia cell line.[8]

  • Potent Antimalarial Activity: DAMPA exhibits significant activity against P. falciparum, likely acting as a pro-drug that is converted to methotrexate within the parasite.[10] This highlights a potential for species-selective drug design.

Future research should focus on elucidating the precise mechanism of DAMPA's antimalarial activity and its potential for synergistic interactions with other antimalarial agents. Furthermore, while current data suggests a lack of anticancer efficacy, exploring its activity in a broader range of cancer cell lines and in combination with agents that may facilitate its intracellular accumulation could be warranted. The study of methotrexate metabolites like DAMPA underscores the importance of understanding the complete metabolic fate of a drug to fully characterize its therapeutic and toxicological profile.

References

A Head-to-Head Comparison of Deoxyaminopteroic Acid Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Deoxyaminopteroic acid, also known as 4-amino-4-deoxypteroic acid, is a crucial chemical intermediate in the synthesis of a variety of folate analogs and other therapeutic compounds. For researchers and professionals in drug development, selecting the most efficient, scalable, and cost-effective synthesis method is a critical decision. This guide provides a comprehensive, head-to-head comparison of the primary methods for synthesizing this compound, offering an in-depth analysis of both chemical and enzymatic approaches. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to support your decision-making process.

Introduction to this compound

This compound is a structural analog of pteroic acid, a key component of folic acid. The replacement of the 4-hydroxyl group with an amino group fundamentally alters its chemical properties and biological activity, making it a valuable scaffold for the development of antifolate drugs and other targeted therapies. The efficiency and purity of the final product are paramount, necessitating a careful evaluation of the available synthetic routes.

Method 1: Multi-Step Chemical Synthesis

The de novo chemical synthesis of this compound is a multi-step process that offers a high degree of control over the final product's purity. This approach typically involves the synthesis of a pteridine ring system followed by its coupling to a derivative of p-aminobenzoic acid.

Rationale and Strategy

The core of this strategy lies in the construction of the 2,4-diaminopteridine core, followed by the introduction of a reactive group at the 6-position to facilitate coupling with the aminobenzoic acid moiety. A common and effective approach involves the use of 2,4-diamino-6-(chloromethyl)pteridine as a key intermediate. This chlorinated intermediate is highly reactive and allows for a nucleophilic substitution reaction with the amino group of a suitably protected p-aminobenzoic acid derivative.

Experimental Protocol: A Representative Chemical Synthesis

This protocol outlines a common pathway for the chemical synthesis of this compound.

Step 1: Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine

This initial step involves the condensation of 2,4,5,6-tetraaminopyrimidine sulfate with dihydroxyacetone. The reaction is typically carried out in an aqueous solution with careful pH control to favor the formation of the desired pteridine ring structure.

Step 2: Synthesis of 2,4-Diamino-6-(chloromethyl)pteridine hydrochloride

The hydroxyl group of the previously synthesized pteridine is then converted to a more reactive chloromethyl group. This is a crucial activation step.

  • Procedure: To a flask containing thionyl chloride, 2,4-diamino-6-hydroxymethylpteridine is added portion-wise at room temperature with stirring.[1] The reaction mixture is stirred until the reaction is complete, and excess thionyl chloride is removed under reduced pressure to yield the hydrochloride salt of 2,4-diamino-6-chloromethylpteridine.[1]

Step 3: Coupling with p-Aminobenzoic Acid Derivative and Hydrolysis

The final key step is the coupling of the chlorinated pteridine intermediate with a derivative of p-aminobenzoic acid, followed by hydrolysis to yield the final product.

Visualization of the Chemical Synthesis Pathway

Chemical Synthesis of this compound cluster_step1 Step 1: Pteridine Ring Formation cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling & Hydrolysis A 2,4,5,6-Tetraaminopyrimidine C 2,4-Diamino-6-(hydroxymethyl)pteridine A->C Condensation B Dihydroxyacetone B->C D 2,4-Diamino-6-(chloromethyl)pteridine C->D SOCl2 F This compound D->F Coupling E p-Aminobenzoic acid derivative E->F

Caption: A simplified workflow for the multi-step chemical synthesis of this compound.

Method 2: Microbial Degradation of Folic Acid

An alternative to de novo chemical synthesis is the enzymatic degradation of readily available folic acid. This method leverages the specificity of microbial enzymes to cleave the glutamate moiety from folic acid, yielding pteroic acid or its analogs.

Rationale and Strategy

This biosynthetic approach utilizes microorganisms that produce enzymes, such as carboxypeptidases, capable of hydrolyzing the amide bond linking the pteroic acid core to the glutamic acid side chain. This method can be advantageous due to the use of a cheap and abundant starting material (folic acid) and milder reaction conditions compared to some chemical syntheses. However, a key challenge is the potential for product contamination with unreacted starting material and other byproducts, necessitating robust purification steps.

Experimental Protocol: A Representative Microbial Degradation

The following protocol is based on the use of Pseudomonas species for the conversion of folic acid.

  • Culture Preparation: A suitable medium containing essential nutrients is prepared and inoculated with a strain of Pseudomonas known to produce the desired peptidase.

  • Reaction Conditions: Folic acid is added to the culture medium. The reaction is typically carried out at a controlled temperature (e.g., over 15°C) and pH (e.g., 7.3-8.0) with aeration, as the bacteria require oxygen.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the conversion of folic acid to pteroic acid.

  • Purification: The sparingly soluble pteroic acid precipitates out of the solution. The crude product is collected by filtration and then subjected to recrystallization from acidic and basic solutions to remove unreacted folic acid and other impurities. Purity levels of 95% or greater can be achieved through these purification steps.[2][3]

Visualization of the Microbial Degradation Pathway

Microbial Degradation of Folic Acid cluster_reaction Enzymatic Cleavage cluster_purification Purification A Folic Acid C This compound (or Pteroic Acid) A->C Carboxypeptidase D Glutamic Acid A->D Byproduct B Microorganism (e.g., Pseudomonas sp.) B->C E Crude Product C->E F Pure this compound E->F Recrystallization

Caption: Workflow illustrating the microbial degradation of folic acid to produce this compound.

Head-to-Head Comparison

ParameterMulti-Step Chemical SynthesisMicrobial Degradation of Folic Acid
Starting Materials 2,4,5,6-Tetraaminopyrimidine, dihydroxyacetone, thionyl chloride, p-aminobenzoic acid derivativesFolic acid, microbial culture medium
Overall Yield Can be high, but dependent on the efficiency of each step. A patent for a related pteroic acid synthesis mentions a five-step process with acceptable yields.Dependent on the efficiency of the microbial conversion and purification losses.
Purity of Final Product Potentially very high, as intermediates can be purified at each stage.Can be challenging to achieve high purity due to contamination with starting material and byproducts. However, patents suggest purities of >95-99% are achievable with proper purification.[2][3][4]
Scalability Generally scalable, but may require specialized equipment for handling hazardous reagents like thionyl chloride.Scalability can be limited by the need for large-volume bioreactors and the time required for microbial growth and conversion (e.g., several weeks).
Cost-Effectiveness Can be less cost-effective due to the use of multiple reagents and potentially complex purification steps.Potentially more cost-effective due to the low cost of the starting material (folic acid).
Key Advantages High control over product purity and structure.Milder reaction conditions; utilizes a readily available and inexpensive starting material.
Key Disadvantages Multi-step process can be time-consuming and may involve hazardous reagents.Long reaction times; purification can be challenging; potential for batch-to-batch variability.

Conclusion and Recommendations

The choice between chemical synthesis and microbial degradation for the production of this compound depends heavily on the specific needs of the researcher or organization.

  • For applications requiring the highest purity and well-defined product specifications, multi-step chemical synthesis is the preferred method. The ability to control and purify intermediates at each stage provides a significant advantage in achieving a final product of exceptional quality. This is particularly crucial in the context of drug development and manufacturing.

  • For applications where cost is a primary driver and a slightly lower initial purity can be tolerated (with subsequent rigorous purification), microbial degradation of folic acid presents a viable alternative. The use of an inexpensive and abundant starting material makes this an attractive option for larger-scale production where cost-per-gram is a critical metric.

Ultimately, the optimal synthesis strategy will be a balance of factors including the desired purity, scale of production, available resources, and cost considerations. This guide provides the foundational knowledge to make an informed decision based on sound scientific and practical principles.

References

Benchmarking Analytical Methods for Deoxyaminopteroic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Deoxyaminopteroic acid, a key intermediate in the biosynthesis of folates, plays a crucial role in various biological processes. Its accurate quantification is paramount for researchers in metabolic studies, drug development, and diagnostics. This guide provides a comprehensive comparison of the primary analytical methodologies for the characterization and quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key analytical parameters.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, making it a suitable method for this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection achieved by measuring the absorbance of UV light.

Principle of HPLC-UV Analysis

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and its retention time will be influenced by the composition of the mobile phase. The UV detector measures the amount of UV light absorbed by the analyte as it elutes from the column, which is proportional to its concentration. The selection of an appropriate wavelength, typically near the absorbance maximum of the analyte, is critical for achieving optimal sensitivity.

Experimental Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[1]

1.2.1. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating organic acids and related compounds.[2]

1.2.2. Reagents and Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in water. The addition of an acid to the mobile phase helps to suppress the ionization of acidic analytes, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is often necessary to achieve good separation of the analyte from impurities and degradation products. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-25 min: 90-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm is a common wavelength for detecting organic acids.[3] A full UV scan using a PDA detector is recommended during method development to determine the optimal wavelength.

  • Injection Volume: 10 µL

1.2.3. Sample Preparation

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification of analytes in complex matrices.[4]

Principle of LC-MS/MS Analysis

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented in the second quadrupole (q2, collision cell), and the resulting product ions are detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides high specificity.

Experimental Protocol: Quantitative LC-MS/MS Method

2.2.1. Instrumentation

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

2.2.2. LC Conditions

  • The same LC conditions as described for the HPLC-UV method can be a good starting point. However, UHPLC columns (e.g., sub-2 µm particle size) can be used for faster analysis times and better resolution.

  • Mobile phases should be prepared with high-purity, volatile solvents and additives (e.g., formic acid) to ensure compatibility with the MS detector.

2.2.3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. The choice depends on the analyte's chemical properties. For this compound, with its carboxylic acid and amine groups, both modes should be evaluated during method development.

  • MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and one or two characteristic product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.

2.2.4. Sample Preparation

  • Sample preparation for LC-MS/MS is critical to minimize matrix effects. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), especially for biological samples.[5]

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction (e.g., SPE) Reconstitute Reconstitute in Mobile Phase Sample->Reconstitute Inject Inject into LC Reconstitute->Inject Separate LC Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize MSMS Tandem MS (MRM) Ionize->MSMS Chromatogram Generate MRM Chromatogram MSMS->Chromatogram Quantify Quantify by Peak Area Ratio Chromatogram->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of molecules. While not typically used for routine quantification due to its lower sensitivity compared to LC-based methods, it provides invaluable qualitative information.

Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences this frequency, resulting in a unique NMR spectrum that provides detailed information about the molecular structure. For this compound, ¹H and ¹³C NMR would be the most informative.

Experimental Protocol: ¹H NMR Analysis

3.2.1. Instrumentation

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution.

3.2.2. Sample Preparation

  • Dissolve a sufficient amount of the this compound sample (typically a few milligrams) in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

3.2.3. Data Acquisition

  • Acquire a ¹H NMR spectrum. The number of scans will depend on the sample concentration.

  • For structural confirmation, 2D NMR experiments such as COSY and HSQC can be performed.

Expected ¹H NMR Data

Based on the structure of this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-aminobenzoic acid moiety and the pteridine ring, as well as the methylene protons. The Human Metabolome Database provides experimental ¹H NMR data for related compounds which can serve as a reference.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Stress Conditions

According to ICH guidelines, forced degradation should include exposure to:

  • Acidic and Basic Conditions: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[2][9]

  • Oxidative Conditions: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid drug substance at an elevated temperature (e.g., 60-80 °C).

  • Photolytic Stress: Exposing the drug substance to UV and visible light.

Workflow Diagram

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcome Outcome API This compound (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS for peak identification Method Development of Stability-Indicating Method LCMS->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway

Caption: Workflow for forced degradation studies of this compound.

Comparative Analysis of Analytical Methods

FeatureHPLC-UVLC-MS/MSNMR Spectroscopy
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.Detection of nuclear spin transitions in a magnetic field.
Primary Application Routine quantification, purity testing.Trace-level quantification, identification of unknowns, metabolomics.Structural elucidation, purity confirmation, quantification of major components.
Sensitivity Moderate (µg/mL to ng/mL range).High to very high (ng/mL to pg/mL range).[4]Low (mg/mL range).
Selectivity Moderate; can be limited by co-eluting compounds with similar UV spectra.Very high; based on specific mass-to-charge ratios of precursor and product ions.High; provides detailed structural information.
Quantitative Accuracy Good, provided good separation is achieved.Excellent, especially with the use of isotopically labeled internal standards.Good for high concentration samples, but requires careful calibration.
Throughput High.High.Low.
Cost Low to moderate.High.Very high.
Strengths Robust, reliable, widely available, cost-effective.Unmatched sensitivity and selectivity, provides molecular weight information.[4]Provides unambiguous structural information.
Limitations Requires a UV chromophore, lower sensitivity and selectivity compared to MS.Susceptible to matrix effects, higher cost and complexity.Low sensitivity, not suitable for trace analysis.

Conclusion

The choice of an analytical method for this compound is dictated by the specific requirements of the study.

  • HPLC-UV is a workhorse for routine quality control and quantification where high sensitivity is not paramount. Its robustness and cost-effectiveness make it an attractive option for many laboratories.

  • LC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity, such as in biological matrices or for trace impurity analysis.

  • NMR Spectroscopy is indispensable for definitive structural confirmation and for characterizing reference standards.

For comprehensive characterization, a combination of these techniques is often employed. Forced degradation studies are a critical component in the development of a robust, stability-indicating HPLC or LC-MS/MS method, ensuring the accurate assessment of this compound in the presence of its degradation products.

References

The Structural Nuances of Deoxyaminopteroic Acid Derivatives as Dihydropteroate Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of antimicrobial drug discovery, the folate biosynthesis pathway remains a fertile ground for identifying novel therapeutic agents. Dihydropteroate synthase (DHPS), a key enzyme in this pathway, is a well-validated target due to its essential role in microbial survival and its absence in mammals.[1][2] This guide provides an in-depth comparative analysis of the structural activity relationship (SAR) of deoxyaminopteroic acid derivatives and related compounds as DHPS inhibitors, supported by experimental data and detailed methodologies.

Introduction: The Enduring Appeal of Targeting Dihydropteroate Synthase

Dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. This molecule is a crucial precursor in the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids.[1][3] The long-standing clinical success of sulfonamides, which act as competitive inhibitors of pABA, validates DHPS as a druggable target.[4] However, the rise of sulfonamide resistance necessitates the exploration of new chemical scaffolds that can effectively inhibit this enzyme.[1] this compound, a close structural analog of the enzymatic product, provides a foundational scaffold for the design of potent next-generation DHPS inhibitors.

The General Architecture of DHPS Inhibitors

The active site of DHPS can be broadly divided into two key pockets: the pterin-binding pocket and the pABA-binding pocket. The structural activity relationships of inhibitors are best understood by considering the modifications within these regions.

cluster_0 This compound Scaffold cluster_1 DHPS Active Site Pterin Moiety Pterin Moiety Linker Linker Pterin Moiety->Linker Pterin Pocket Pterin Pocket Pterin Moiety->Pterin Pocket p-Aminobenzoyl Moiety p-Aminobenzoyl Moiety Linker->p-Aminobenzoyl Moiety pABA Pocket pABA Pocket p-Aminobenzoyl Moiety->pABA Pocket

Caption: Core components of a this compound-like inhibitor and their interaction with the DHPS active site.

Comparative Analysis of Structural Modifications

The potency of DHPS inhibitors is intricately linked to specific structural features. The following sections dissect the key SAR findings for modifications to the pterin and p-aminobenzoyl moieties.

The Pterin Moiety: A Hotspot for Potency Enhancement

The pterin-binding pocket of DHPS is highly conserved, making it an attractive target for designing broad-spectrum inhibitors.[1] Structural studies have revealed key interactions that govern the binding of pterin-based inhibitors.

Key Structural Insights:

  • The 2,4-diaminopyrimidine core: This is a crucial pharmacophore for many folate pathway inhibitors, though its role in DHPS inhibition is nuanced.

  • Substitutions at the 6-position: The 6-aminomethyl group is a key feature. Modifications here can significantly impact activity.

  • The pterin ring system: A planar, aromatic system is generally favored for optimal binding.

Compound/ModificationKey Structural FeatureDHPS Inhibition (IC50)Target OrganismReference
Pterin-Sulfa Conjugate 16 Pterin linked to sulfamethoxazole1.8 µMYersinia pestis[4]
Pterin-Sulfa Conjugate 22 Pterin linked to sulfanilamide> 50 µMYersinia pestis[4]
Bi-substrate Analog 10 Oxidized pterin ringSignificant InhibitionBacillus anthracis[2]
Bi-substrate Analog 12 Reduced pterin ringInactiveBacillus anthracis[2]

Analysis of Pterin Moiety Modifications:

The data clearly indicate that the nature of the substituent linked to the pterin and the oxidation state of the pterin ring itself are critical for inhibitory activity. The more complex sulfamethoxazole moiety in conjugate 16 leads to significantly better inhibition than the simpler sulfanilamide in conjugate 22 , suggesting that interactions within the pABA pocket also play a crucial role.[4] Furthermore, the lack of activity in the reduced bi-substrate analog 12 compared to its oxidized counterpart 10 highlights the importance of a planar pterin ring for effective binding in the active site.[2] This is likely due to steric clashes that occur when sp3 centers are introduced at the 5 and 6 positions of the pterin ring.[2]

The p-Aminobenzoyl Moiety: Tailoring for Selectivity and Potency

The pABA-binding pocket is the traditional target of sulfonamides. Modifications in this region can overcome resistance and enhance potency.

Key Structural Insights:

  • The para-amino group: Essential for mimicking the natural substrate, pABA.

  • The carboxyl group: While not present in sulfonamides, its inclusion in pteroic acid analogs can form important interactions.

  • Aromatic ring substitutions: Modifications to the phenyl ring can influence binding affinity and pharmacokinetic properties.

Systematic modifications of the p-aminobenzoyl region in related antifolates have demonstrated that this part of the molecule is amenable to significant changes. For instance, replacement of the phenyl ring with a naphthalene ring and alterations to the bridge connecting it to the pterin moiety are well tolerated in dihydrofolate reductase (DHFR) inhibitors, a related class of antifolates.[5] While this data is for a different enzyme, it suggests that the p-aminobenzoyl moiety offers considerable scope for chemical exploration in the design of DHPS inhibitors.

Bi-Substrate Analogs: The Next Frontier

A more advanced approach to DHPS inhibition involves the design of bi-substrate analogs that mimic the transition state of the enzymatic reaction.[2] These molecules are designed to occupy the pterin, phosphate, and pABA binding sites simultaneously.

G cluster_workflow Design and Evaluation of Bi-Substrate DHPS Inhibitors A Structural Analysis of DHPS Active Site B Design of Bi-Substrate Mimics A->B Identify Key Binding Pockets C Chemical Synthesis B->C Propose Target Structures D DHPS Inhibition Assay C->D Synthesize Analogs E SAR Analysis and Optimization D->E Determine IC50 values E->B Iterative Refinement

Caption: A workflow for the development of bi-substrate DHPS inhibitors.

The synthesis of these complex molecules often involves a multi-step process, culminating in the coupling of a modified pterin moiety with a pABA analog. The evaluation of these compounds has identified trivalent inhibitors that exhibit slow binding inhibition, a desirable characteristic for drug candidates.[2]

Experimental Protocols

Synthesis of a Pterin-Sulfonamide Conjugate (Representative Example)

This protocol is adapted from the general strategies for synthesizing pterin-sulfa conjugates.[4]

  • Preparation of 6-Bromomethylpterin: Start with a commercially available pterin derivative, such as 2-amino-4-hydroxy-6-methylpteridine. Brominate the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux. Monitor the reaction by thin-layer chromatography (TLC).

  • Nucleophilic Substitution: Dissolve the desired sulfonamide (e.g., sulfamethoxazole) in a polar aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the sulfonamide nitrogen.

  • Coupling Reaction: Add the 6-bromomethylpterin solution dropwise to the sulfonamide solution at room temperature. Stir the reaction mixture for several hours until the starting materials are consumed (as monitored by TLC).

  • Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Radiometric Method)

This protocol is based on a radiometric assay for DHPS activity.[2]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 30 µL reaction mixture containing:

    • 5 µM ¹⁴C-pABA (radiolabeled para-aminobenzoic acid)

    • 12.5 µM 6-Hydroxymethyl-7,8-dihydropterin diphosphate (DHPPP)

    • 10 mM Magnesium Chloride

    • 50 mM HEPES buffer, pH 7.6

    • Varying concentrations of the test inhibitor (dissolved in DMSO, with the final DMSO concentration kept constant, e.g., 4%)

  • Enzyme Addition: Initiate the reaction by adding 10 ng of purified DHPS enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding 1 µL of 50% acetic acid and placing the tubes on ice.

  • Separation of Product: Spot 15 µL aliquots of the reaction mixture onto Polygram TLC plates. Develop the TLC plates using ascending chromatography with a mobile phase of 100 mM phosphate buffer, pH 7.0. This separates the radiolabeled product (¹⁴C-dihydropteroate) from the unreacted ¹⁴C-pABA.

  • Quantification: Visualize and quantify the radiolabeled spots using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structural activity relationship of this compound derivatives and related compounds provides a clear roadmap for the design of novel DHPS inhibitors. Key takeaways include the critical role of a planar, oxidized pterin ring for optimal binding and the potential for significant chemical modification of the p-aminobenzoyl moiety to enhance potency and overcome resistance. The development of bi-substrate analogs that occupy multiple binding pockets represents a promising strategy for creating highly potent and specific inhibitors. Future research should focus on expanding the library of these bi-substrate mimics with diverse linkers and pABA analogs to further refine the SAR and identify clinical candidates.

References

A Researcher's Guide to Deoxyaminopteroic Acid: Characterizing Differential Efficacy in Sensitive vs. Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the differential effects of Deoxyaminopteroic Acid (DAPA), a folic acid antagonist, on drug-sensitive and drug-resistant cancer cell lines. We will delve into the underlying mechanism of action, provide detailed protocols for developing resistant cell models, and outline a robust experimental workflow to quantify the differential cytotoxicity. This document is intended for researchers in oncology, pharmacology, and drug development seeking to understand and overcome antifolate resistance.

The Scientific Imperative: Understanding Antifolate Resistance

Folic acid antagonists, or antifolates, are a cornerstone of chemotherapy. They function by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting the synthesis of nucleotides necessary for DNA replication and cell division.[1][2] The primary target for many of these drugs is dihydrofolate reductase (DHFR), an enzyme critical for regenerating tetrahydrofolate, an essential one-carbon donor.[3][4]

This compound (DAPA), as a structural analog of folic acid, is posited to function as a competitive inhibitor of enzymes within this pathway, such as DHFR or dihydropteroate synthase (DHPS).[2][5] However, the clinical utility of any chemotherapeutic agent is often limited by the emergence of drug resistance.[6][7] Cancer cells can develop resistance through various mechanisms, including:

  • Target Enzyme Overexpression: Increased production of DHFR can overwhelm the inhibitory capacity of the drug.[3]

  • Efflux Pump Upregulation: ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[8][9][10]

  • Altered Drug Metabolism: Changes in how the drug is processed and activated (e.g., polyglutamation) can decrease its efficacy.[8]

  • Target Mutation: Alterations in the drug's binding site on the target enzyme can reduce its affinity.[11]

Therefore, a critical step in the preclinical evaluation of a new compound like DAPA is to characterize its activity not only in sensitive, treatment-naïve cells but also in resistant models that mimic the clinical challenge of treatment failure. This comparative analysis provides essential insights into the compound's potential resilience to known resistance mechanisms.

Experimental Workflow: A Comparative Cytotoxicity Analysis

The core of this investigation is a parallel assessment of DAPA's effect on a parental, drug-sensitive cell line and its derived drug-resistant counterpart. The workflow is designed to be self-validating by directly comparing the dose-response curves and determining the shift in the half-maximal inhibitory concentration (IC50).

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Experimental Setup cluster_2 Phase 3: Treatment & Incubation cluster_3 Phase 4: Viability Assessment cluster_4 Phase 5: Data Analysis p_cell Parental Sensitive Cell Line r_cell Resistant Cell Line (DAPA-R) p_cell->r_cell Gradual Dose Escalation [6, 8] seed_p Seed Sensitive Cells (96-well plate) p_cell->seed_p seed_r Seed Resistant Cells (96-well plate) r_cell->seed_r treat_p Treat with DAPA (Concentration Gradient) seed_p->treat_p treat_r Treat with DAPA (Concentration Gradient) seed_r->treat_r incubate Incubate (e.g., 72 hours) treat_p->incubate treat_r->incubate assay Perform Cell Viability Assay (e.g., MTT, CCK-8) [15] incubate->assay readout Measure Absorbance (Plate Reader) assay->readout data_p Data from Sensitive Cells readout->data_p data_r Data from Resistant Cells readout->data_r calc Calculate % Viability vs. Control data_p->calc data_r->calc ic50 Determine IC50 Values & Calculate Resistance Factor (RF) calc->ic50

Caption: Workflow for comparing DAPA cytotoxicity in sensitive vs. resistant cells.

Methodologies: Protocols for a Self-Validating System

Protocol 1: Establishment of a DAPA-Resistant Cell Line

The rationale behind this protocol is to mimic the clinical development of acquired resistance by exposing a cancer cell population to gradually increasing concentrations of the drug over an extended period.[6][12] This method selects for cells that have developed mechanisms to survive and proliferate under drug pressure.

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound (DAPA) stock solution

  • Cell culture flasks, plates, and incubator (37°C, 5% CO2)

  • Reagents for cell viability assay (see Protocol 2)

Step-by-Step Procedure:

  • Determine Initial IC50: First, determine the IC50 of DAPA on the parental cell line using a standard viability assay (see Protocol 2). This value is the baseline for sensitivity.[13]

  • Initial Induction: Culture the parental cells in their standard medium containing DAPA at a low concentration (e.g., IC10 or IC20).

  • Monitor and Passage: Observe the cells daily. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of DAPA.[12]

  • Dose Escalation: Once the cells show stable growth and recovery at the current drug concentration (typically after 2-3 passages), double the concentration of DAPA in the culture medium.[6][12]

  • Repeat and Select: Repeat Step 4, gradually increasing the DAPA concentration. If massive cell death occurs after a dose increase, revert to the previous concentration until the culture stabilizes.[12] This process can take several months.

  • Confirm Resistance: After achieving stable growth at a significantly higher DAPA concentration (e.g., 5-10 times the initial IC50), confirm the resistant phenotype. Culture the cells in drug-free medium for 2-3 weeks and then re-challenge them with DAPA, determining the new IC50.[13] A stable, significant increase in the IC50 value confirms the development of a resistant cell line.

Protocol 2: Comparative Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Procedure:

  • Cell Seeding: Harvest both the parental (sensitive) and the newly developed DAPA-resistant cells during their logarithmic growth phase. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.[13]

  • Drug Treatment: Prepare serial dilutions of DAPA in complete culture medium. Remove the old medium from the plates and add 100 µL of the DAPA-containing medium to the respective wells. Include "vehicle control" wells (medium with the drug solvent) and "blank" wells (medium only).

  • Incubation: Incubate the plates for a duration relevant to the drug's mechanism of action (e.g., 72 hours for antifolates, to cover multiple cell cycles).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each DAPA concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the % Viability against the log of the DAPA concentration and use non-linear regression to determine the IC50 value for each cell line.

Data Presentation and Interpretation

Quantitative data from the comparative analysis should be summarized in a clear, tabular format. The key metric is the Resistance Factor (RF) , which quantifies the shift in drug sensitivity.

Table 1: Comparative Cytotoxicity of DAPA in Sensitive and Resistant Cells

Cell LineParental IC50 (µM)DAPA-Resistant IC50 (µM)Resistance Factor (RF)¹
Example Cell Line A 0.05 ± 0.0071.25 ± 0.1525
Example Cell Line B 0.12 ± 0.0113.60 ± 0.2830

¹ Resistance Factor (RF) is calculated as (IC50 of Resistant Cells) / (IC50 of Sensitive Cells).

An RF greater than 1 indicates a loss of sensitivity. A high RF, as shown in the example table, demonstrates a significant differential effect of DAPA and confirms the successful generation of a resistant model. This data is crucial for subsequent studies aimed at elucidating the specific molecular changes responsible for this resistance. For instance, a high RF would justify further investigation into DHFR expression levels or ABC transporter activity in the resistant cell line compared to its sensitive parent.

Conclusion and Future Directions

This guide outlines a robust, logical, and self-validating approach to characterizing the differential effects of this compound on drug-sensitive and -resistant cells. By establishing a resistant cell model and performing a rigorous comparative cytotoxicity analysis, researchers can quantify the degree of resistance and create an essential tool for further mechanistic studies. Understanding how resistance to a novel antifolate like DAPA develops is a critical step in the drug development pipeline, informing strategies to overcome treatment failure and design more effective cancer therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Deoxyaminopteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Deoxyaminopteroic Acid (DAMPA)

Key Safety Considerations:

PropertyInformationSource
Common Names This compound, DAMPA, 2,4-Diamino-N(10)-methylpteroic acid[1][6]
CAS Number 19741-14-1[1]
Molecular Formula C18H17N7O2[6]
Known Hazards While specific data is limited, due to its chemical class, it should be treated as potentially toxic. The supplier indicates the need for protective gloves, clothing, and eye/face protection.[6][6]
Handling Precautions Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][6]
The Legal Framework: Regulatory Compliance

The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[7][8]

RCRA establishes a "cradle-to-grave" system for hazardous waste management, meaning that the generator of the waste is responsible for its safe handling from the moment it is created to its ultimate disposal.[8][9] It is imperative that all laboratory personnel are familiar with both federal and their institution's specific hazardous waste management plans.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of DAMPA.

Step 1: Personal Protective Equipment (PPE)

Before handling DAMPA for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure proper disposal.

  • Solid Waste:

    • Place any solid DAMPA, contaminated weigh boats, and contaminated disposable lab supplies (e.g., gloves, wipes) into a designated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste:

    • If DAMPA is in a solution, collect it in a designated hazardous waste container for liquids.

    • Do not mix with other incompatible waste streams.

    • Ensure the container is properly vented if there is a potential for gas generation.

Step 3: Labeling of Hazardous Waste

Accurate and detailed labeling is a legal requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. Generally, the label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.

  • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store locked up.[6]

Step 5: Arranging for Disposal

  • Once the hazardous waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a pickup.

  • Do not pour any amount of DAMPA, solid or in solution, down the drain.

  • Do not dispose of DAMPA in the regular trash.

Deactivation of Aminopterin Analogs

Important: Any attempt to chemically deactivate DAMPA should only be undertaken after a thorough literature review, risk assessment, and with the explicit approval and guidance of your institution's EHS department. Unauthorized chemical treatment of hazardous waste is illegal and can be dangerous.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[6]

  • Ingestion: Get emergency medical help immediately.[6]

  • Spill: Alert others in the area. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit. For larger spills, evacuate the area and contact your institution's emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Start: Generation of This compound Waste AssessWaste Assess Waste Form (Solid or Liquid?) Start->AssessWaste SolidWaste Solid Waste (e.g., powder, contaminated items) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) AssessWaste->LiquidWaste Liquid SegregateSolid Segregate into a Designated Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate into a Designated Liquid Hazardous Waste Container LiquidWaste->SegregateLiquid LabelContainer Label Container with: - 'Hazardous Waste' - Chemical Name - Concentration & Quantity - Date - Contact Information SegregateSolid->LabelContainer SegregateLiquid->LabelContainer StoreWaste Store in a Designated Satellite Accumulation Area with Secondary Containment LabelContainer->StoreWaste ArrangeDisposal Contact EHS for Waste Pickup and Disposal StoreWaste->ArrangeDisposal End End: Proper Disposal by Approved Facility ArrangeDisposal->End

Caption: Workflow for the Proper Disposal of this compound.

Conclusion: A Culture of Safety

The responsible management and disposal of chemical waste are fundamental to a safe and ethical research environment. By adhering to these guidelines for this compound, you are not only ensuring your personal safety and that of your colleagues but also upholding your professional responsibility to protect the environment. Always consult your institution's specific protocols and your EHS department for guidance.

References

Navigating the Handling of Deoxyaminopteroic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Deoxyaminopteroic acid, a metabolite of the potent antifolate methotrexate, requires meticulous handling protocols due to its presumed cytotoxic properties.[1][2] As a senior application scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The principles outlined here are derived from established guidelines for handling cytotoxic agents and are designed to be a self-validating system of safety.[3][4][5]

Understanding the Risk: The Rationale Behind Stringent PPE

While specific toxicity data for this compound is not extensively available, its close structural and metabolic relationship to aminopterin and methotrexate necessitates that it be handled as a hazardous compound.[1][6][7][8] Aminopterin, a related antifolate, is known for its developmental and female reproductive toxicity.[6] Cytotoxic drugs, by their nature, can be carcinogenic, mutagenic, and/or teratogenic.[5] Exposure can occur through inhalation, skin contact, or ingestion.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.

Core Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken.[9] The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves (meeting ASTM D-6978 standard).[4]Provides a primary barrier against skin contact. Double gloving offers an additional layer of protection in case of a tear or puncture in the outer glove.[3]
Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[4]Protects the wearer's clothing and skin from potential splashes and contamination.
Eye & Face Protection Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing.[3]Protects the eyes and face from accidental splashes of the compound in solution.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended when handling the powdered form of the compound or when there is a potential for aerosol generation.[4]Prevents the inhalation of fine particles or aerosols, which is a primary route of exposure for powdered substances.
Shoe Covers Disposable shoe covers should be worn in areas where this compound is handled.[3]Prevents the tracking of contaminants out of the designated handling area.

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning PPE Workflow

G A Perform Hand Hygiene B Don Shoe Covers A->B C Don Inner Gloves B->C D Don Gown C->D E Don Outer Gloves (over cuffs) D->E F Don Eye/Face Protection E->F G Don Respirator (if required) F->G

Caption: Sequential process for donning PPE.

Doffing PPE Workflow

G A Remove Shoe Covers B Remove Outer Gloves A->B C Remove Gown B->C D Perform Hand Hygiene C->D E Remove Eye/Face Protection D->E F Remove Respirator (if worn) E->F G Remove Inner Gloves F->G H Perform Thorough Hand Hygiene G->H

Caption: Sequential process for doffing PPE.

Operational Plan: Safe Handling Procedures

  • Preparation : All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and environmental contamination.[10]

  • Weighing : When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood.[10] Use appropriate tools to handle the powder and avoid generating dust.

  • Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure all containers are clearly labeled.

  • Spill Management : In the event of a spill, immediately cordon off the area.[5] Wearing full PPE, use a chemotherapy spill kit to clean the area. All materials used for cleanup should be disposed of as hazardous waste.[11]

Disposal Plan: Managing this compound Waste

Proper disposal of antineoplastic waste is critical to prevent environmental contamination and accidental exposure.[12] Waste should be segregated into two categories: trace waste and bulk waste.[13]

Waste Segregation and Disposal Pathway

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Disposal Container cluster_3 Final Disposal A This compound Waste (Solid or Liquid) B B A->B:f0 C C A->C:f0 D Yellow Chemotherapy Waste Container B->D E Black RCRA Hazardous Waste Container C->E F Incineration D->F E->F

Caption: Decision pathway for cytotoxic waste segregation.

  • Trace Chemotherapy Waste : This includes items with minimal residual drug amounts (less than 3% of the original quantity), such as empty vials, used gloves, gowns, and plasticware.[13] These should be disposed of in designated yellow chemotherapy waste containers for incineration.[13][14]

  • Bulk Chemotherapy Waste : This category includes unused or expired this compound, solutions containing the compound, and materials used to clean up spills.[13] These must be disposed of as hazardous waste in black RCRA (Resource Conservation and Recovery Act) containers.[13] Liquid waste should be collected in a labeled, leak-proof container.[14]

Never dispose of this compound or its contaminated waste down the drain or in regular trash.[14] All waste must be handled in accordance with local, state, and federal regulations.[11]

By adhering to these stringent guidelines, researchers can work confidently with this compound, ensuring their safety and the integrity of their research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxyaminopteroic Acid
Reactant of Route 2
Deoxyaminopteroic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.